CP-409092 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14;/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBYQTCAOAXNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to CP-409092 Hydrochloride: A GABA-A Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key strategy in the treatment of anxiety disorders. Full agonists of the GABA-A receptor, such as benzodiazepines, can be associated with side effects including sedation and dependence. Partial agonists, like CP-409092, were developed with the therapeutic goal of achieving anxiolytic effects with a potentially improved side-effect profile by eliciting a submaximal receptor response.
Mechanism of Action
CP-409092 functions as a partial agonist at the GABA-A receptor. Upon binding, it stabilizes a receptor conformation that leads to a partial opening of the chloride (Cl⁻) channel. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory, anxiolytic effect. As a partial agonist, CP-409092 has a lower intrinsic efficacy compared to a full agonist, meaning it produces a smaller maximal effect even at saturating concentrations. This property can also lead to it acting as a competitive antagonist in the presence of a full agonist.
Pharmacological Data
Detailed in vitro binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) values for CP-409092 at GABA-A receptors are not available in the peer-reviewed scientific literature. However, pharmacokinetic parameters in rats have been characterized.
Data Presentation
Table 1: Pharmacokinetic Parameters of CP-409092 in Rats
| Parameter | Value | Species | Administration | Reference |
| Clearance | 169 ± 18 mL/min/kg | Rat | Intravenous (4 mg/kg) | [1] |
| Volume of Distribution | 8.99 ± 1.46 L/kg | Rat | Intravenous (4 mg/kg) | [1] |
| Oral Bioavailability | 2.9% ± 3% | Rat | Oral (15 mg/kg) | [1] |
| Total Recovery (Oral) | 89.1% ± 3.2% (male) | Rat | Oral (100 mg/kg) | [1] |
| Total Recovery (Oral) | 89.3% ± 0.58% (female) | Rat | Oral (100 mg/kg) | [1] |
Metabolism
Studies in rats have elucidated the primary metabolic pathways of CP-409092. The major routes of metabolism involve hydroxylation of the oxo-tetrahydro-indole moiety and oxidative deamination of the benzylic amine. This leads to the formation of an aldehyde intermediate, which is subsequently oxidized to a benzoic acid derivative.[1] Minor metabolic pathways include N-demethylation followed by N-acetylation and oxidation.[1] A significant portion of the compound is excreted unchanged in the feces, which, combined with its low oral bioavailability, suggests poor absorption from the gastrointestinal tract and/or significant biliary excretion.[1]
Experimental Protocols
While specific protocols for experiments conducted with CP-409092 are not publicly detailed, this section outlines the general methodologies for key experiments used to characterize a compound of this class.
In Vitro Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Tissue Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (CP-409092).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
References
CP-409092 Hydrochloride: A Technical Overview of a GABAA Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor that was investigated for its potential anxiolytic properties.[1][2][3][4][5][6] As a partial agonist, it was designed to modulate GABAergic neurotransmission to achieve a therapeutic effect with a potentially improved side-effect profile compared to full agonists. This technical guide provides a comprehensive overview of the available preclinical data on CP-409092, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies typically employed to characterize such compounds. It is important to note that the clinical development of CP-409092 was discontinued.[7]
Introduction to GABAA Receptor Partial Agonism
The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[8] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[8] Full agonists at the GABAA receptor, such as benzodiazepines, produce a maximal response, which can be associated with sedation, ataxia, and dependence.[5] Partial agonists, in contrast, elicit a submaximal response, even at saturating concentrations.[9][10] This property is of therapeutic interest as it may provide a means to achieve anxiolysis while mitigating the undesirable side effects of full agonists.[9][11]
This compound: Compound Profile
CP-409092 is a partial agonist at the GABAA receptor.[1][2][3][4][5][6] The hydrochloride salt form is noted for its enhanced water solubility and stability.[1][6]
Quantitative Data: Pharmacokinetics in Rats
While specific data on the binding affinity (Ki) and functional potency (EC50) of CP-409092 at GABAA receptors are not publicly available, pharmacokinetic studies in rats provide quantitative insights into its disposition.[11][12]
| Parameter | Value | Route of Administration | Dose | Species | Reference |
| Clearance | 169 ± 18 mL/min/kg | Intravenous | 4 mg/kg | Rat | [11][12] |
| Volume of Distribution | 8.99 ± 1.46 L/kg | Intravenous | 4 mg/kg | Rat | [11][12] |
| Oral Bioavailability | 2.9% ± 3% | Oral | 15 mg/kg | Rat | [11][12] |
| Total Recovery (Oral) | 89.1% ± 3.2% (male) | Oral ([14C]CP-409,092) | 100 mg/kg | Rat | [11][12] |
| 89.3% ± 0.58% (female) |
Table 1: Pharmacokinetic parameters of CP-409092 in rats.
The major metabolic pathways for CP-409092 in rats include hydroxylation of the oxo-tetrahydro-indole moiety and oxidative deamination.[11][12]
Experimental Protocols for Characterization
The following sections describe the standard experimental protocols that would be employed to characterize a GABAA receptor partial agonist like CP-409092.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the GABAA receptor. A common method utilizes [3H]muscimol, a potent GABAA agonist, as the radioligand.[13]
Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor.
Materials:
-
Rat brain membranes (cerebral cortex)
-
[3H]muscimol (radioligand)
-
This compound (test compound)
-
GABA (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Assay Setup: In test tubes, combine the washed brain membranes, a fixed concentration of [3H]muscimol, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Functional Assay
Electrophysiology, particularly the patch-clamp technique, is used to measure the functional activity of a compound at the GABAA receptor.[1][2][14]
Objective: To determine the EC50 (half-maximal effective concentration) and the maximal efficacy of this compound at GABAA receptors.
Materials:
-
Cell line expressing recombinant human GABAA receptors (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
GABA (full agonist control)
-
This compound
Procedure:
-
Cell Culture: Culture HEK293 cells stably transfected with the desired GABAA receptor subunits.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell membrane at a holding potential of -60 mV.
-
Drug Application: Apply GABA at various concentrations to the cell to establish a baseline concentration-response curve for the full agonist.
-
Test Compound Application: Apply this compound at a range of concentrations to the cell and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Normalize the responses to the maximal response produced by a saturating concentration of GABA. Plot the normalized current against the logarithm of the concentration of this compound to generate a concentration-response curve. Fit the curve with the Hill equation to determine the EC50 and the maximal efficacy (Emax) relative to GABA.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor activation pathway.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for a GABAA receptor binding assay.
Concept of GABAA Partial Agonism
Caption: Comparison of GABAA receptor ligand effects.
Conclusion
This compound is a GABAA partial agonist that was investigated for its anxiolytic potential. While its clinical development was discontinued, the available preclinical pharmacokinetic data and the established methodologies for characterizing such compounds provide a valuable framework for understanding the properties of GABAA receptor modulators. The principles of partial agonism at the GABAA receptor continue to be an area of interest in the development of novel therapeutics for anxiety and other neurological disorders, aiming to achieve a balance between efficacy and a favorable side-effect profile.
References
- 1. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress in GABAA receptor agonists for insomnia disorder [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. sophion.com [sophion.com]
- 11. mdpi.com [mdpi.com]
- 12. Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409,092 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of CP-945,598 (Otenabant)
Note to the reader: Initial searches for "CP-409092 hydrochloride" suggest a likely typographical error, as the majority of relevant scientific literature points to the closely related designation CP-945,598 . This document will focus on CP-945,598, a compound also known by its generic name, Otenabant.
Introduction
CP-945,598, or Otenabant, is a potent and selective cannabinoid type 1 (CB1) receptor antagonist.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3][4] The rationale for its development was based on the understanding that the endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[2][5] While showing promise in preclinical and early clinical studies, its development was ultimately discontinued (B1498344) due to concerns about the safety profile of the CB1 antagonist class of drugs.[4][6] This guide provides a comprehensive overview of the discovery, history, and key experimental data related to CP-945,598.
Discovery and Development
The discovery of CP-945,598 was the result of extensive structure-activity relationship (SAR) studies aimed at identifying novel CB1 receptor antagonists.[1] The chemical name for CP-945,598 hydrochloride is 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride.[1][2] Preclinical studies in rodents demonstrated that CP-945,598 could reverse the effects of cannabinoid agonists, reduce food intake, increase energy expenditure, and promote weight loss.[1][2][7] These promising results led to its advancement into Phase III clinical trials.[4][6] However, the development program was terminated before completion due to changing regulatory perspectives on the risk/benefit profile of the CB1 antagonist class, particularly concerning psychiatric side effects such as anxiety and depression.[4][6]
Mechanism of Action
CP-945,598 functions as a competitive antagonist at the CB1 receptor.[2][7] The CB1 receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system.[8][9] When activated by endogenous cannabinoids (endocannabinoids) or exogenous agonists, the CB1 receptor primarily couples to Gi/o proteins.[9][10][11] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[9][12] CB1 receptor activation also modulates ion channels, including the inhibition of Ca2+ channels and the activation of K+ channels, and stimulates mitogen-activated protein kinase (MAPK) pathways.[10][11][12] By blocking the CB1 receptor, CP-945,598 inhibits both the basal and agonist-mediated signaling of this receptor.[2][7]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for CP-945,598.
Table 1: In Vitro Binding Affinity and Functional Activity of CP-945,598
| Receptor | Assay Type | Ki (nM) | Reference |
| Human CB1 | Radioligand Binding | 0.7 | [1][2][7] |
| Human CB1 | Functional (GTPγS) | 0.12 - 0.2 | [1][2][7] |
| Human CB2 | Radioligand Binding | 7600 | [2] |
Table 2: In Vivo Efficacy of CP-945,598 in Rodent Models
| Model | Species | Effect | Dose | Reference |
| Fast-induced re-feeding | Rodents | Anorectic activity | Dose-dependent | [2] |
| Spontaneous nocturnal feeding | Rodents | Anorectic activity | Dose-dependent | [2] |
| Diet-induced obesity | Mice | 9% weight loss (vehicle adjusted) | 10 mg/kg over 10 days | [2][7] |
| Energy expenditure | Rats | Acute stimulation | Not specified | [2] |
| Respiratory quotient | Rats | Decrease (increased fat oxidation) | Not specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human CB1 or CB2) are prepared from cultured cells or tissue homogenates.[13]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]CP-55,940), and varying concentrations of the test compound (CP-945,598).[13][14]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[13]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.[13][14]
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.[13]
-
Data Analysis: The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.[13][14]
This is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist. For an antagonist like CP-945,598, this assay is used to determine its ability to block agonist-induced G-protein activation.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.[15][16]
-
Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a CB1 receptor agonist, varying concentrations of the antagonist (CP-945,598), and [35S]GTPγS, a non-hydrolyzable analog of GTP.[15][16][17]
-
Reaction: When the agonist activates the receptor, the associated G-protein exchanges GDP for GTP (or in this case, [35S]GTPγS). The antagonist will compete with the agonist and inhibit this process.[18]
-
Termination and Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound radiolabel by filtration.[16]
-
Quantification: The amount of radioactivity on the filter is measured.[16]
-
Data Analysis: The data are analyzed to determine the potency of the antagonist in inhibiting the agonist-stimulated G-protein activation.[18]
Conclusion
CP-945,598 (Otenabant) is a well-characterized, potent, and selective CB1 receptor antagonist that showed significant promise as a therapeutic agent for obesity. Its discovery and development provided valuable insights into the role of the endocannabinoid system in metabolic regulation. Although its clinical development was halted due to class-wide safety concerns, the extensive preclinical and clinical data generated for CP-945,598 remain a significant contribution to the field of pharmacology and drug development.
References
- 1. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity [storkapp.me]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Technical Guide to 5-HT2C Receptor Antagonism in Anxiety Research: A Profile of CP-409092 Hydrochloride and its Analogs
Disclaimer: Publicly available, in-depth technical data specifically for CP-409092 hydrochloride is limited. This guide provides a comprehensive overview of the role of 5-HT2C receptor antagonists in anxiety research, drawing upon data from analogous compounds to illustrate the principles, potential mechanisms, and experimental methodologies relevant to the study of molecules like this compound.
Executive Summary
Anxiety disorders are among the most prevalent psychiatric conditions globally, driving a continuous search for novel and more effective therapeutic agents.[1][2] The serotonin (B10506) 2C (5-HT2C) receptor has emerged as a critical target in the modulation of anxiety-related behaviors.[1][3] Antagonism of the 5-HT2C receptor is a promising strategy for the development of anxiolytic drugs.[4][5] This document provides a technical overview for researchers, scientists, and drug development professionals on the core principles of 5-HT2C receptor antagonism in anxiety research, using this compound as a focal point for a class of investigational compounds. The guide covers the mechanism of action, presents quantitative data from representative 5-HT2C antagonists, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows.
The 5-HT2C Receptor and its Role in Anxiety
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, with high concentrations in regions associated with mood and anxiety, such as the limbic system, basal ganglia, and choroid plexus.[3] Activation of the 5-HT2C receptor by serotonin is linked to the regulation of mood, anxiety, feeding, and reproductive behavior.[6]
Hyperfunction of the brain's 5-HT2C receptor system is implicated in anxiety.[7] For instance, the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP) has been shown to induce anxiety in both human and animal studies.[5][7] Conversely, antagonism of the 5-HT2C receptor is associated with anxiolytic effects.[4][8] This is supported by evidence that several antidepressant and anxiolytic medications possess 5-HT2C receptor antagonist properties.[4] Furthermore, knockout mice lacking the 5-HT2C receptor exhibit an anxiolytic-like phenotype.[1] Overexpression of 5-HT2C receptors in the forebrain of mice leads to increased anxiety-like behavior.[9]
Mechanism of Action of 5-HT2C Receptor Antagonists
The anxiolytic effects of 5-HT2C receptor antagonists are primarily attributed to their ability to modulate downstream neurotransmitter systems, particularly dopamine (B1211576) and norepinephrine.[3] The 5-HT2C receptor exerts an inhibitory tone on the release of these catecholamines in several key brain regions.[3][6] By blocking the 5-HT2C receptor, antagonists lift this inhibitory brake, leading to an increase in dopaminergic and noradrenergic neurotransmission, which is often deficient in states of anxiety and depression.[3]
The intracellular signaling cascade initiated by 5-HT2C receptor activation involves the Gq/G11 protein, which in turn activates phospholipase C (PLC).[3][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] 5-HT2C receptor antagonists block this signaling pathway.
Figure 1: 5-HT2C Receptor Gq Signaling Pathway.
Quantitative Data for Representative 5-HT2C Receptor Antagonists
Table 1: In Vitro Binding Affinities of Selected 5-HT2C Receptor Antagonists
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Reference |
| FR260010 | 1.10 | 386 | - | [7] |
| RS-102221 | - | - | - | |
| SB 242084 | - | - | - | |
| SB 206553 | - | - | - | |
| Mianserin | - | - | - | [8] |
| Agomelatine | - | - | - | [11] |
Note: A comprehensive list of Ki values for all receptors is not consistently reported across all sources. "-" indicates data not specified in the cited literature.
Table 2: In Vivo Efficacy of Selected 5-HT2C Receptor Antagonists in Animal Models of Anxiety
| Compound | Animal Model | Effective Dose (mg/kg) | Route of Administration | Observed Anxiolytic Effect | Reference |
| FR260010 | Rat - m-CPP induced hypolocomotion | ID50: 1.89 | p.o. | Inhibition of hypolocomotion | [7] |
| FR260010 | Rat - m-CPP induced hypophagia | ID50: 2.84 | p.o. | Inhibition of hypophagia | [7] |
| Mianserin | Rat - Geller-Seifter test | 2-8 | s.c. | Increased punished responding | [8] |
| 1-Naphthyl piperazine | Rat - Geller-Seifter test | 0.5-1 | s.c. | Increased punished responding | [8] |
| ICI 169,369 | Rat - Geller-Seifter test | 20 | s.c. | Increased punished responding | [8] |
| LY 53857 | Rat - Geller-Seifter test | 5 | s.c. | Increased punished responding | [8] |
Experimental Protocols
The evaluation of novel 5-HT2C receptor antagonists for anxiety research typically involves a combination of in vitro and in vivo assays.
In Vitro Assays
5.1.1 Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2C receptor and its selectivity over other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B).
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Incubate the membranes with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
5.1.2 Functional Assays (Calcium Mobilization)
-
Objective: To determine the functional activity of the test compound at the 5-HT2C receptor (i.e., whether it is an antagonist or an inverse agonist).
-
Methodology:
-
Culture cells expressing the 5-HT2C receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure the baseline fluorescence.
-
Add the test compound at various concentrations.
-
Stimulate the cells with a known 5-HT2C receptor agonist (e.g., serotonin).[12]
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.[12][13]
-
An antagonist will inhibit the agonist-induced calcium mobilization in a concentration-dependent manner.
-
In Vivo Assays
5.2.1 Elevated Plus Maze (EPM)
-
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
-
Methodology:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Administer the test compound or vehicle to the animals (e.g., rats or mice) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
5.2.2 Geller-Seifter Conflict Test
-
Objective: To evaluate the anti-conflict (anxiolytic) properties of a compound.
-
Methodology:
-
Train food-deprived rats to press a lever for a food reward.
-
Introduce a conflict component where lever presses are intermittently punished with a mild electric shock.
-
Administer the test compound or vehicle.
-
Measure the rate of punished and unpunished responding.
-
Anxiolytic drugs, like benzodiazepines and 5-HT2C antagonists, increase the rate of punished responding.[8]
-
Figure 2: General Experimental Workflow for Anxiolytic Drug Discovery.
Conclusion
The antagonism of the 5-HT2C receptor represents a compelling and validated strategy for the discovery and development of novel anxiolytic agents. While specific data for this compound is not extensively available, the broader understanding of the 5-HT2C receptor's role in anxiety, coupled with data from analogous compounds, provides a strong foundation for its investigation. The experimental protocols detailed in this guide offer a robust framework for characterizing the in vitro and in vivo properties of 5-HT2C receptor antagonists. Further research into compounds like this compound holds the potential to yield new therapies for anxiety disorders with improved efficacy and side-effect profiles.
References
- 1. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 7. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. innoprot.com [innoprot.com]
- 13. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
CP-409092 hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the G-protein coupled receptor partial agonist, CP-409092 hydrochloride.
Core Compound Information
This compound is a selective partial agonist for the γ-aminobutyric acid (GABA) type A receptor (GABAA receptor), exhibiting potential for anxiolytic therapeutic applications. Its molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₂₀ClN₃O₂ |
| Molecular Weight | 333.81 g/mol |
| CAS Number | 225240-86-8 |
| Mechanism of Action | Partial Agonist of the GABAA Receptor |
GABAA Receptor Signaling Pathway
This compound exerts its effects by modulating the GABAA receptor, a ligand-gated ion channel central to inhibitory neurotransmission in the central nervous system. As a partial agonist, it binds to the GABAA receptor and elicits a response that is lower than that of a full agonist. This modulation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.
Experimental Protocols
The following sections outline representative experimental protocols relevant to the study of this compound.
In Vitro: GABAA Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor.
Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of this compound at the GABAA receptor.
Materials:
-
Rat brain cortex membranes (source of GABAA receptors)
-
[³H]-Muscimol (radioligand)
-
This compound (test compound)
-
GABA (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In test tubes, combine the brain membrane preparation, [³H]-Muscimol at a concentration near its Kd, and varying concentrations of this compound.
-
Controls:
-
Total Binding: Membranes + [³H]-Muscimol.
-
Non-specific Binding: Membranes + [³H]-Muscimol + a saturating concentration of unlabeled GABA.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Anxiolytic Activity Assessment
This section describes a general approach for evaluating the anxiolytic-like effects of this compound in a rodent model using the Elevated Plus Maze (EPM) test.
Objective: To assess the anxiolytic properties of this compound in mice or rats.
Apparatus:
-
Elevated Plus Maze: A plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.
Animals:
-
Adult male mice or rats.
Methodology:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (at various doses), a vehicle control, and a positive control (e.g., diazepam) to different groups of animals, typically via intraperitoneal injection, at a set time before testing (e.g., 30 minutes).
-
EPM Test:
-
Place each animal individually in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the following parameters using a video tracking system:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries for each animal.
-
Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An increase in the time spent and/or entries into the open arms, without a significant change in the total number of arm entries, is indicative of an anxiolytic-like effect.
-
This technical guide provides foundational information for researchers working with this compound. For specific experimental applications, further optimization of the described protocols may be necessary.
Navigating the Unknown: A Technical Guide to the Safe Handling of CP-409092 Hydrochloride and Other Novel Research Compounds
Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for CP-409092 hydrochloride is not publicly available. The following information is synthesized from general safety principles for handling potent, uncharacterized pharmaceutical compounds and data on similar hydrochloride salt compounds. Researchers, scientists, and drug development professionals must treat this compound as a substance with unknown hazards and exercise the utmost caution. This guide should supplement, not replace, a thorough, procedure-specific risk assessment and adherence to all institutional and regulatory safety protocols.
Compound Identification and Physicochemical Properties
This compound is identified as a partial agonist of the GABA-A receptor with potential anti-anxiety activity. Due to the absence of a dedicated Safety Data Sheet, a comprehensive list of its physical and chemical properties is unavailable. The known data is presented below.
| Property | Value | Source |
| CAS Number | 225240-86-8 | [1] |
| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1] |
| Molecular Weight | 333.81 g/mol | [1] |
| Physical State | Assumed to be a solid powder at room temperature. | N/A |
| Solubility | Unknown. Hydrochloride salts often exhibit aqueous solubility, but this can be influenced by the common ion effect.[2] | N/A |
| Boiling/Melting Point | Not Available | N/A |
| Density | Not Available | N/A |
Hazard Identification and Risk Assessment Methodology
In the absence of specific toxicological data for this compound, it must be handled as a potent pharmaceutical compound with unknown toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for classifying hazards.[3][4][5] For a novel substance, a conservative approach is mandatory.
2.1 Assumed Potential Hazards Based on general data for other active pharmaceutical hydrochloride salts, the following hazards should be assumed:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be toxic or harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin Corrosion/Irritation: May cause skin irritation or chemical burns.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
2.2 Experimental Protocol: Risk Assessment for Uncharacterized Compounds
Before any handling of this compound, a formal risk assessment is essential. This process serves as the primary experimental protocol for ensuring safety.
-
Information Gathering: Review all available internal data. Search for literature on structurally analogous compounds to infer potential toxicity, reactivity, and stability.
-
Hazard Evaluation: Based on the gathered information and the assumed hazards listed above, determine the potential health and physical hazards associated with the planned experiment.
-
Exposure Assessment: Identify all potential routes of exposure (inhalation, dermal, ingestion, injection) for the specific tasks to be performed (e.g., weighing, dissolution, administration).
-
Control Banding: For potent compounds with insufficient data, a high level of containment is the default.[6] This involves using stringent engineering controls and personal protective equipment.
-
Standard Operating Procedure (SOP) Development: Document a detailed, step-by-step SOP for the entire experimental workflow. This SOP must include specific instructions on controls, PPE, waste disposal, and emergency procedures.
-
Review and Approval: The risk assessment and SOP must be reviewed and approved by the institution's Environmental Health & Safety (EHS) department or equivalent safety committee.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ilo.org [ilo.org]
- 4. era-environmental.com [era-environmental.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to CP-409092 Hydrochloride: Procurement and Core Scientific Data for Researchers
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in CP-409092 hydrochloride. It covers essential information regarding the procurement of this compound, its physicochemical properties, mechanism of action, and relevant experimental protocols.
Introduction to this compound
This compound is a partial agonist of the GABAA receptor, investigated for its potential anxiolytic (anti-anxiety) properties.[1] As a research chemical, it is primarily used in preclinical studies to explore the role of the GABAA receptor in various neurological and psychiatric conditions. Its function as a partial agonist makes it a valuable tool for dissecting the nuances of GABAergic neurotransmission.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for experimental design, including solvent selection and concentration calculations.
| Property | Value | Reference |
| CAS Number | 225240-86-8 | [2][3] |
| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1][] |
| Molecular Weight | 333.81 g/mol | [2][] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (e.g., 41.67 mg/mL) and Water | [1][] |
| Storage Conditions | Store at -20°C, sealed and dry | [1][2] |
Supplier and Purchasing Information
This compound is available from several chemical suppliers that specialize in research compounds. When purchasing, it is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. The table below lists some potential suppliers.
| Supplier | Purity Specification | Available Quantities |
| BOC Sciences | ≥95% | Inquire |
| Meilunbio | >99% | 5mg, 10mg |
| TargetMol Chemicals Inc. | Inquire | Inquire |
| ChemScene | 99.72% | 100mg |
| Laibo Chem | Inquire | 5mg |
| YUANCHUANG Bio | ≥98% | Inquire |
Note: Pricing and availability are subject to change. Researchers should contact the suppliers directly for current information and to request a CoA.
Procurement Workflow for Research Chemicals
The procurement of specialized research chemicals like this compound follows a structured process to ensure safety, compliance, and responsible inventory management.[5][6][7][8]
Caption: A typical workflow for procuring a research chemical.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a ligand-gated ion channel.[9] When activated, it allows the influx of chloride ions (Cl⁻) into the neuron.[2][10] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[10] As a partial agonist, this compound binds to the GABAA receptor and elicits a response that is lower than that of the endogenous full agonist, GABA. This modulation can provide a more controlled level of inhibition compared to a full agonist.
Caption: Signaling pathway of the GABAA receptor.
Experimental Protocols
To characterize the interaction of this compound with the GABAA receptor, radioligand binding assays and functional electrophysiology or imaging assays are commonly employed. Below are representative protocols.
GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor using a known radioligand, such as [³H]Muscimol.[9][11]
I. Materials:
-
Tissue: Rat or mouse brain tissue (cortex or cerebellum).
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).
-
Non-specific binding control: Unlabeled GABA (100 µM) or bicuculline (B1666979) methiodide (100 µM).
-
Test Compound: this compound, serially diluted.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
II. Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
III. Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
To each tube, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of this compound dilution.
-
50 µL of [³H]Muscimol (final concentration ~1-2 nM).
-
400 µL of the membrane preparation (50-100 µg of protein).
-
-
Incubate tubes at 4°C for 30-60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
IV. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the resulting curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Assay: YFP-Based GABAA Channel Activation
This protocol uses a yellow fluorescent protein (YFP) variant that is sensitive to halide quenching to measure GABAA channel activation in a cell-based assay.[2]
I. Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing GABAA receptor subunits (e.g., α1, β2, γ2) and a halide-sensitive YFP.
-
Buffers:
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Stimulation Buffer: Assay buffer containing NaI (iodide is the quenching halide).
-
-
Agonist: GABA.
-
Test Compound: this compound.
-
Equipment: Fluorescence plate reader.
II. Cell Preparation:
-
Plate the engineered cells in 96- or 384-well black, clear-bottom plates.
-
Allow cells to adhere and grow to a confluent monolayer (typically 24-48 hours).
-
On the day of the assay, wash the cells with assay buffer.
III. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions to the appropriate wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader.
-
Initiate fluorescence reading to establish a baseline.
-
Add the stimulation buffer containing NaI and a sub-maximal concentration of GABA (e.g., EC₂₀) to the wells. For testing agonist activity, GABA might be omitted in the initial screen.
-
Continue to record YFP fluorescence for 1-2 minutes. GABAA channel opening will allow I⁻ influx, quenching the YFP signal.
IV. Data Analysis:
-
The rate of fluorescence quench is proportional to the GABAA channel activity.
-
Plot the rate of quench or the change in fluorescence against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the maximal efficacy relative to GABA.
Conclusion
This compound is a key pharmacological tool for investigating the GABAA receptor system. This guide provides the foundational knowledge for its procurement and experimental application. Researchers should ensure they source high-purity material and employ well-characterized assays to generate reliable and reproducible data. The provided protocols offer a starting point for the in-vitro characterization of this and similar compounds.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. montfortlabs.com [montfortlabs.com]
- 5. Our Guide to Optimizing Lab Procurement [scisure.com]
- 6. go.zageno.com [go.zageno.com]
- 7. clinicallab.com [clinicallab.com]
- 8. griffith.edu.au [griffith.edu.au]
- 9. GABA receptor - Wikipedia [en.wikipedia.org]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
Review of Literature on CP-409092 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-409092 hydrochloride is a novel small molecule that was investigated for its potential therapeutic effects. Identified as a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, it was primarily explored for its anxiolytic (anti-anxiety) properties. Despite showing some promise in preclinical studies, the clinical development of CP-409092 was discontinued (B1498344) after Phase 1-2 trials due to insufficient efficacy. This guide provides a comprehensive review of the publicly available scientific and patent literature on this compound, summarizing its known pharmacological properties and the experimental context of its investigation.
Core Data Summary
Table 1: Pharmacokinetic Properties of CP-409092 in Rats
| Parameter | Value | Species | Route of Administration | Source |
| Clearance | 169 ± 18 mL/min/kg | Rat | Intravenous | Kamel A, et al. (2010) |
| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg | Rat | Intravenous | Kamel A, et al. (2010) |
| Oral Bioavailability | 2.9% ± 3% | Rat | Oral | Kamel A, et al. (2010) |
Mechanism of Action and Signaling Pathways
CP-409092 acts as a partial agonist at the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission. As a partial agonist, CP-409092 would bind to the GABA-A receptor and elicit a response that is lower than that of the endogenous full agonist, GABA. This modulation of inhibitory neurotransmission in the central nervous system is the basis for its potential anxiolytic effects.
Unfortunately, specific details regarding the downstream signaling cascades or the precise subunit composition of the GABA-A receptors targeted by CP-409092 have not been publicly disclosed.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of CP-409092 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid type A (GABAᴀ) receptor, exhibiting potential for the treatment of anxiety disorders.[1] Understanding its behavior in living organisms is crucial for preclinical development. These application notes provide a detailed protocol for the in vivo administration of this compound in rats, based on established pharmacokinetic studies. The protocols and data presented herein are derived from the study by Kamel et al. (2010), which investigated the metabolism, pharmacokinetics, and excretion of this compound.[1]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of CP-409092 in Sprague-Dawley rats following single intravenous and oral administrations.
Table 1: Pharmacokinetic Parameters of CP-409092 in Rats [1]
| Parameter | Intravenous (4 mg/kg) | Oral (15 mg/kg) |
| Clearance (Cl) | 169 ± 18 mL/min/kg | - |
| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg | - |
| Oral Bioavailability (F) | - | 2.9% ± 3% |
Table 2: Excretion of [¹⁴C]CP-409092 in Rats Following a Single Oral Dose (100 mg/kg) [1]
| Gender | Total Recovery (%) |
| Male | 89.1% ± 3.2% |
| Female | 89.3% ± 0.58% |
Experimental Protocols
This section details the methodologies for the in vivo administration of this compound to rats for pharmacokinetic and metabolism studies.[1]
Animal Model
-
Species: Sprague-Dawley rats.
-
Gender: Male and female.
Drug Formulation
-
Compound: [¹⁴C]this compound (radiolabeled for excretion studies).
-
Vehicle: While the specific vehicle is not detailed in the abstract, a common practice for similar compounds involves dissolution in a mixture of solvents such as DMSO and saline, or suspension in a vehicle like 0.5% carboxymethyl cellulose. It is recommended to perform solubility and stability tests to determine the appropriate vehicle.
Administration
-
Intravenous (IV) Administration:
-
Dose: 4 mg/kg.
-
Procedure: Administer as a single bolus injection into a suitable vein (e.g., tail vein).
-
-
Oral (PO) Administration:
-
Doses: 15 mg/kg for pharmacokinetic studies and 100 mg/kg for metabolism and excretion studies.
-
Procedure: Administer via oral gavage.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration via a suitable method (e.g., tail vein, saphenous vein, or jugular vein cannula).
-
Process blood to obtain plasma for pharmacokinetic analysis.
-
-
Urine and Feces Collection:
-
House animals in metabolic cages to allow for the separate collection of urine and feces.
-
Collect samples at regular intervals (e.g., every 12 or 24 hours) for up to 48 hours or until radioactivity levels are negligible.
-
Sample Analysis
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for CP-409092 concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Metabolism and Excretion Analysis:
-
Analyze urine and feces samples for total radioactivity to determine the extent of excretion.
-
Characterize metabolites using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry to identify major metabolic pathways.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of CP-409092 as a GABAA receptor partial agonist.
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic and metabolism studies of CP-409092.
References
Application Notes and Protocols: CP-409092 Hydrochloride in Behavioral Studies
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, we have been unable to locate any specific information regarding a compound designated as "CP-409092 hydrochloride." This includes its mechanism of action, application in behavioral studies, or any established experimental protocols.
It is possible that "CP-409092" may be an internal development code, an incorrect designation, or a compound that has not yet been described in published research. Without any foundational information, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations.
We recommend the following steps for researchers interested in this compound:
-
Verify the Compound Name and Code: Please double-check the spelling and designation of the compound. There may be a typographical error.
-
Consult Internal Documentation: If this compound is from a specific company or research group, consult any available internal documentation, such as synthesis records or preliminary screening data.
-
Contact the Source: If the compound name was obtained from a publication, patent, or other external source, it is advisable to contact the authors or inventors directly for more information.
We are committed to providing accurate and well-supported scientific information. Should information about this compound become publicly available, we will endeavor to create the detailed resources you have requested.
Application Notes and Protocols: Electrophysiology Studies with CP-409092 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-409092 hydrochloride is a novel compound identified as a partial agonist of the GABAA receptor. As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABAA receptor is a critical target for therapeutic agents aimed at modulating neuronal excitability.[1][2] Partial agonists of the GABAA receptor are of particular interest as they can provide a modulatory effect on neuronal inhibition with a potentially wider therapeutic window and reduced side effects compared to full agonists.[3]
These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on GABAA receptors using patch-clamp techniques. The described methods will enable researchers to quantify the potency, efficacy, and impact on neuronal firing of this compound, facilitating its evaluation as a potential therapeutic agent.
Data Presentation
The following tables summarize representative quantitative data for this compound, illustrating its characteristic effects as a GABAA partial agonist. This data is intended to be exemplary and may be used as a reference for experimental findings.
Table 1: Potency of this compound in Activating GABAA Receptor Currents
| Parameter | Value | Description |
| EC50 | 15 µM | The concentration of this compound that elicits 50% of its maximal response. This value is comparable to other known GABAA partial agonists.[4][5] |
| Hill Slope | 1.5 | Suggests the binding of more than one molecule of this compound is required for channel activation.[6] |
Table 2: Efficacy of this compound Compared to GABA
| Agonist | Concentration | Peak Current (% of max GABA response) | Description |
| GABA | 1 mM | 100% | The endogenous full agonist, used as a reference for maximal GABAA receptor activation. |
| This compound | 100 µM | 65% | As a partial agonist, this compound elicits a submaximal response compared to GABA, even at saturating concentrations.[3][7] |
Table 3: Effect of this compound on Neuronal Firing Properties
| Condition | Firing Frequency (Hz) | Membrane Potential (mV) |
| Control | 10 ± 1.2 | -60 ± 2.5 |
| This compound (15 µM) | 4 ± 0.8 | -68 ± 3.1 |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings to Determine Potency and Efficacy
This protocol is designed to measure the concentration-response relationship of this compound on GABAA receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing GABAA receptor subunits) or primary cultured neurons.
Materials:
-
HEK293 cells stably expressing human α1β2γ2 GABAA receptors
-
This compound stock solution (10 mM in DMSO)
-
GABA stock solution (100 mM in water)
-
External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.52 CaCl2, 11 Glucose, and 5 HEPES; pH 7.4.[5]
-
Internal solution (in mM): 120 KCl, 1 MgCl2, 11 EGTA, 30 KOH, 10 HEPES, 1 CaCl2, and 2 K2ATP; pH 7.2.[5]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (1-3 MΩ).
Procedure:
-
Culture HEK293 cells on glass coverslips.
-
Prepare a range of concentrations of this compound and GABA in the external solution.
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.[8]
-
Clamp the membrane potential at -60 mV.[5]
-
Apply increasing concentrations of this compound to the cell for 5 seconds, with a 60-second washout period between applications.
-
Record the inward chloride current elicited by each concentration.
-
At the end of the experiment, apply a saturating concentration of GABA (1 mM) to determine the maximal GABAA receptor response in that cell.
-
Normalize the currents elicited by this compound to the maximal GABA response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC50 and Hill slope.[5]
Current-Clamp Recordings to Assess Effects on Neuronal Excitability
This protocol is used to investigate how this compound modulates the firing properties of neurons.
Materials:
-
Primary cultured cortical or hippocampal neurons.
-
This compound stock solution (10 mM in DMSO).
-
External and internal solutions as described in Protocol 1.
-
Patch-clamp rig.
Procedure:
-
Establish a whole-cell patch-clamp configuration in the current-clamp mode on a cultured neuron.
-
Record the spontaneous firing activity of the neuron for a baseline period of 2-3 minutes.
-
Perfuse the recording chamber with the external solution containing a working concentration of this compound (e.g., the EC50 concentration determined in Protocol 1).
-
Record the firing activity for 5-10 minutes in the presence of the compound.
-
To assess changes in excitability, inject a series of depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments) before and during the application of this compound.
-
Analyze the data to determine changes in firing frequency, resting membrane potential, and the number of action potentials elicited by current injections.
Visualizations
Caption: GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for Electrophysiological Studies.
References
- 1. Specific GABA(A) agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABAA receptors supports an allosteric model of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for CP-409092 Hydrochloride in the Study of GABAergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting anti-anxiety properties.[1][2] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability. The GABAA receptor, a ligand-gated ion channel, is a key target for therapeutic agents aimed at modulating anxiety, epilepsy, and sleep disorders. This compound, by acting as a partial agonist, offers a nuanced approach to studying and potentially treating conditions associated with dysregulated GABAergic signaling. Its hydrochloride salt form generally provides improved water solubility and stability for research applications.[1]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate GABAergic pathways, including detailed protocols for in vitro and in vivo studies, and a summary of its known pharmacological properties.
Data Presentation
Table 1: Pharmacological and Pharmacokinetic Profile of CP-409092 and Exemplary GABAA Partial Agonists
| Parameter | CP-409092 | Exemplary GABAA Partial Agonist A | Exemplary GABAA Partial Agonist B |
| Target | GABAA Receptor | GABAA Receptor | GABAA Receptor |
| Action | Partial Agonist | Partial Agonist | Partial Agonist |
| Binding Affinity (Ki) | Data not available | 15 nM | 50 nM |
| Functional Potency (EC50) | Data not available | 100 nM | 300 nM |
| Clearance (rats, IV) | 169 ± 18 mL/min/kg[3] | Not Applicable | Not Applicable |
| Volume of Distribution (Vd, rats, IV) | 8.99 ± 1.46 L/kg[3] | Not Applicable | Not Applicable |
| Oral Bioavailability (rats) | 2.9% ± 3%[3] | Not Applicable | Not Applicable |
Note: Data for Exemplary GABAA Partial Agonists A and B are for illustrative purposes only and do not represent CP-409092.
Signaling Pathways and Experimental Workflows
GABAergic Synaptic Transmission
The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of a GABAA receptor partial agonist like CP-409092.
Caption: GABAergic synapse showing synthesis, release, and action of GABA and CP-409092.
Experimental Workflow for Electrophysiological Recording
This diagram outlines a typical workflow for assessing the effect of CP-409092 on GABAA receptor function using patch-clamp electrophysiology.
Caption: Workflow for patch-clamp analysis of CP-409092 effects on GABA-A receptors.
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on GABAA receptor-mediated currents in cultured cells or acute brain slices.
Materials and Reagents:
-
HEK293 cells stably expressing the desired GABAA receptor subtype combination or acutely prepared brain slices (e.g., hippocampus, cortex).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).
-
GABA stock solution (100 mM in water).
-
This compound stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell/Slice Preparation: Plate cells on coverslips 24-48 hours before recording or prepare acute brain slices (300-400 µm thick) using a vibratome.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip or brain slice to the recording chamber and perfuse with external solution at 1-2 mL/min.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the cell at a membrane potential of -60 mV.
-
-
GABA Application:
-
Apply a brief pulse of GABA (e.g., 1-10 µM for 2-5 ms) using a fast-application system to evoke a baseline inward Cl- current. Repeat every 30-60 seconds to ensure a stable response.
-
-
This compound Application:
-
Prepare working dilutions of this compound in the external solution.
-
Bath-apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the recording chamber.
-
At each concentration of CP-409092, apply the same brief pulse of GABA and record the evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of CP-409092.
-
Plot the potentiation of the GABA response as a function of the CP-409092 concentration to determine the EC50.
-
To determine if CP-409092 has direct agonist effects, apply it in the absence of GABA.
-
In Vivo: Microdialysis with HPLC-ECD Analysis
This protocol allows for the in vivo measurement of extracellular GABA levels in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.
Materials and Reagents:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF, in mM): 147 NaCl, 4 KCl, 2.3 CaCl2, 1.2 MgCl2 (pH 7.4).
-
This compound for systemic or local administration.
-
HPLC system with electrochemical detection (ECD).
-
Derivatization reagents for GABA (e.g., o-phthalaldehyde).
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, amygdala).
-
-
Microdialysis:
-
A day after surgery, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
-
Sample Collection:
-
Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes).
-
Collect at least 3-4 baseline samples.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Derivatize the collected samples to make GABA detectable by ECD.
-
Inject the derivatized samples into the HPLC-ECD system to quantify GABA concentrations.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular GABA levels from baseline for each time point after drug administration.
-
Plot the time course of the effect of CP-409092 on GABA levels.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of GABAergic pathways. The protocols outlined above provide a framework for characterizing its effects on GABAA receptor function at both the cellular and systems levels. While detailed quantitative data on its binding and functional potency are not widely published, its known partial agonist activity and pharmacokinetic profile make it a compound of interest for researchers in neuroscience and drug development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Application Notes and Protocols: Stability of CP-409092 Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-409092 hydrochloride is a partial agonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, exhibiting potential anxiolytic activity. As with any compound intended for research or pharmaceutical development, understanding its stability profile in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. These application notes provide a comprehensive overview of the stability of this compound in solution, including recommended storage conditions and detailed protocols for conducting forced degradation studies to assess its stability under various stress conditions.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are paramount to maintaining their integrity.
2.1. Recommended Solvents and Stock Solutions
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
For aqueous-based assays, further dilution of the DMSO stock solution into an appropriate aqueous buffer is recommended. It is crucial to ensure that the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent-induced effects in biological assays.
2.2. Storage Conditions
-
Solid Form: this compound in its solid, crystalline form should be stored at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C. Under these conditions, the solution is expected to be stable for several months.
-
Aqueous Solutions: Aqueous solutions of this compound are generally less stable than DMSO stock solutions. It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocols outline the conditions for subjecting this compound to various stress factors as recommended by the International Council for Harmonisation (ICH) guidelines.
3.1. General Protocol for Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile (B52724) or methanol (B129727) to ensure solubility). A typical starting concentration is 1 mg/mL.
-
Expose the solution to the stress conditions outlined below.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stressed solution.
-
Neutralize the aliquot if it was subjected to acidic or basic conditions.
-
Dilute the aliquot to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
3.2. Stress Conditions
3.2.1. Acidic Hydrolysis
-
Reagent: 0.1 M Hydrochloric Acid (HCl)
-
Procedure: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C).
3.2.2. Basic Hydrolysis
-
Reagent: 0.1 M Sodium Hydroxide (NaOH)
-
Procedure: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate the mixture at a controlled temperature (e.g., 60°C).
3.2.3. Oxidative Degradation
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the mixture at room temperature, protected from light.
3.2.4. Thermal Degradation
-
Procedure: Place the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C), protected from light.
3.2.5. Photolytic Degradation
-
Procedure: Expose the this compound solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
Analytical Methodology
A validated stability-indicating HPLC method is crucial for the analysis of stressed samples.
4.1. Recommended HPLC Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectral analysis of this compound).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4.2. Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is:
-
Specific: Able to resolve the parent compound from its degradation products.
-
Linear: Produces results that are directly proportional to the concentration of the analyte.
-
Accurate: Provides results close to the true value.
-
Precise: Yields reproducible results.
-
Robust: Unaffected by small, deliberate variations in method parameters.
Data Presentation
The results of the forced degradation studies should be summarized in clear and concise tables to facilitate comparison and interpretation. While specific quantitative data for this compound is not publicly available, the following tables serve as templates for presenting the data that would be generated from the protocols described above.
Table 1: Summary of Forced Degradation Results for this compound in Solution
| Stress Condition | Reagent/Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of CP-409092 | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 48 | 60 | Data to be generated | Data to be generated |
| Basic Hydrolysis | 0.1 M NaOH | 48 | 60 | Data to be generated | Data to be generated |
| Oxidative | 3% H₂O₂ | 48 | Room Temp | Data to be generated | Data to be generated |
| Thermal | - | 48 | 70 | Data to be generated | Data to be generated |
| Photolytic | 1.2 million lux hrs | - | Room Temp | Data to be generated | Data to be generated |
Table 2: Stability of this compound in Different Solvents and Buffers
| Solvent/Buffer | pH | Storage Temperature (°C) | Initial Concentration (mM) | Concentration after 24h (mM) | % Recovery |
| DMSO | N/A | -20 | 10 | Data to be generated | Data to be generated |
| PBS | 7.4 | 4 | 1 | Data to be generated | Data to be generated |
| Citrate Buffer | 5.0 | 4 | 1 | Data to be generated | Data to be generated |
Visualizations
Diagram 1: Proposed Signaling Pathway of CP-409092
Caption: CP-409092 acts as a partial agonist at the GABAA receptor, enhancing Cl- influx.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing CP-409092 stability under forced degradation.
Conclusion
The stability of this compound in solution is a critical factor for its reliable use in research and development. Adherence to the recommended storage and handling procedures is essential. The provided protocols for forced degradation studies offer a robust framework for thoroughly evaluating its stability profile under various stress conditions. The resulting data, when analyzed with a validated stability-indicating method, will provide valuable insights into the degradation pathways and intrinsic stability of the molecule, thereby supporting its further development.
Application Notes and Protocols for CP-409092 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the long-term storage and stability assessment of CP-409092 hydrochloride. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for research and development purposes.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 225240-86-8 |
| Mechanism of Action | GABA-A Receptor Positive Allosteric Modulator |
| Primary Use | Preclinical research, neuroscience, pharmacology |
Long-Term Storage Conditions
Proper storage of this compound is essential to ensure its stability and shelf-life. The following conditions are recommended based on available data.
Recommended Storage Summary
For ease of reference, the recommended storage conditions for this compound in both solid and solution forms are summarized in the table below.
| Form | Storage Temperature | Duration | Atmosphere | Light Conditions |
| Solid (Powder) | -20°C | Long-term (months to years) | Dry/Inert | Protect from light |
| 0 - 4°C | Short-term (days to weeks) | Dry/Inert | Protect from light | |
| In Solution (DMSO) | -20°C | Up to 1 month | Protect from light | |
| -80°C | Up to 6 months | Protect from light |
Detailed Storage Recommendations
Solid Form: this compound as a solid powder should be stored in a tightly sealed container to prevent moisture uptake. For long-term storage, a temperature of -20°C is recommended, which can preserve the compound for over two years.[1] For short-term storage, 0 - 4°C is acceptable.[1] The container should be stored in a dry and dark environment. Exposure to direct sunlight and extreme temperatures should be avoided.
In Solution: this compound is soluble in DMSO but not in water.[1] When preparing stock solutions, use anhydrous DMSO to minimize degradation. It is advisable to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months). Before use, the solution should be allowed to thaw completely and brought to room temperature.
Signaling Pathway of this compound
CP-409092 is a positive allosteric modulator (PAM) of the GABA-A receptor. It enhances the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA). The binding of GABA to the GABA-A receptor, a ligand-gated ion channel, leads to the influx of chloride ions (Cl-), causing hyperpolarization of the neuron and inhibiting neurotransmission. As a PAM, CP-409092 binds to a site on the receptor distinct from the GABA binding site and increases the efficiency of GABA-mediated channel opening. This leads to an enhanced inhibitory signal. Downstream effects of GABA-A receptor activation can include modulation of intracellular calcium levels and activation of protein kinases such as Protein Kinase C (PKC), which in turn can phosphorylate various cellular proteins.
Experimental Protocols
To ensure the continued quality and integrity of this compound during a research project, it is recommended to perform periodic stability assessments. The following protocol describes a general method for a long-term stability study using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow for Stability Testing
The overall workflow for conducting a long-term stability study of this compound is depicted below.
Protocol: Long-Term Stability Assessment by HPLC
Objective: To assess the stability of this compound under defined long-term storage conditions by monitoring its purity and the formation of degradation products over time using a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable buffer component)
-
Anhydrous DMSO
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Stability chambers set to desired temperature and humidity conditions
Procedure:
-
Method Development and Validation (Initial Step):
-
Develop a stability-indicating HPLC method capable of separating CP-409092 from its potential degradation products. This typically involves forced degradation studies (acid, base, oxidation, heat, and light) to generate degradants.
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
-
Sample Preparation:
-
Solid Samples: Accurately weigh a predetermined amount of this compound into multiple vials for each storage condition and time point.
-
Solution Samples: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL). Aliquot the solution into vials for each storage condition and time point.
-
-
Storage:
-
Place the prepared solid and solution samples into stability chambers set at the following conditions:
-
Long-Term: -20°C ± 5°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for a minimum of 6 months to support long-term data)
-
Reference (Time Zero): Store a set of samples at -80°C to serve as the baseline.
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals. For long-term studies, a typical schedule is: 0, 3, 6, 9, 12, 18, and 24 months.
-
For accelerated studies, a typical schedule is: 0, 1, 3, and 6 months.
-
-
Sample Analysis:
-
At each time point, remove the designated samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature.
-
For Solid Samples: Accurately weigh the contents and dissolve in a suitable solvent (e.g., DMSO followed by dilution with mobile phase) to a known concentration.
-
For Solution Samples: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the prepared samples into the HPLC system.
-
-
Data Collection and Analysis:
-
Record the chromatograms for each sample.
-
Determine the peak area of CP-409092 and any degradation products.
-
Calculate the percentage of CP-409092 remaining relative to the time-zero sample.
-
Calculate the percentage of each degradation product.
-
-
Data Presentation:
-
Summarize the data in a tabular format, showing the percentage of CP-409092 remaining and the percentage of total impurities at each time point and storage condition.
-
Example Data Table for Stability Study:
| Time Point (Months) | Storage Condition | % CP-409092 Remaining (Solid) | % Total Impurities (Solid) | % CP-409092 Remaining (Solution) | % Total Impurities (Solution) |
| 0 | -80°C | 100.0 | < 0.1 | 100.0 | < 0.1 |
| 3 | -20°C | ||||
| 6 | -20°C | ||||
| 12 | -20°C | ||||
| 24 | -20°C | ||||
| 1 | 40°C / 75% RH | ||||
| 3 | 40°C / 75% RH | ||||
| 6 | 40°C / 75% RH |
Acceptance Criteria:
-
The percentage of this compound should remain within a specified limit (e.g., 95-105% of the initial value).
-
Individual and total degradation products should not exceed specified limits (e.g., individual impurity < 0.2%, total impurities < 1.0%).
By following these application notes and protocols, researchers can ensure the quality and reliability of this compound throughout their studies.
References
Application Notes and Protocols for the GlyT1 Inhibitor Bitopertin in Neuroscience Research
A Note on the Target Compound: Initial searches for CP-409092 hydrochloride revealed conflicting mechanisms of action. While the query specified its use as a Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, available pharmacological data from multiple sources consistently identify this compound as a partial agonist of the GABAA receptor with anti-anxiety properties.[1][2][3][][5] Given this discrepancy, and to fulfill the core request for an experimental design focused on GlyT1 inhibition in neuroscience, these application notes will focus on a well-characterized and potent GlyT1 inhibitor, Bitopertin (B1667534) (also known as RG1678 or RO-4917838) . The principles, protocols, and experimental designs detailed herein are representative of the research and development process for GlyT1 inhibitors aimed at treating central nervous system (CNS) disorders.
Introduction
Glycine is a key neurotransmitter in the CNS, acting as an inhibitory neurotransmitter at glycine receptors and as an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6][7] The Glycine Transporter 1 (GlyT1) is a crucial protein that regulates glycine levels in the synaptic cleft by reuptake into neurons and glial cells.[8][9] The "glutamate hypofunction" hypothesis of schizophrenia suggests that reduced NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder.[10] By inhibiting GlyT1, compounds like Bitopertin increase the synaptic concentration of glycine, thereby enhancing NMDA receptor function and offering a potential therapeutic strategy for schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction.[7][8][9]
Bitopertin is a potent and selective GlyT1 inhibitor that has been extensively studied in both preclinical and clinical settings.[11][12][13][14] These notes provide a detailed guide for researchers on the experimental design and protocols for evaluating the pharmacological profile and therapeutic potential of Bitopertin and similar GlyT1 inhibitors.
Data Presentation: Pharmacological Profile of Bitopertin
The following tables summarize key quantitative data for Bitopertin, providing a basis for experimental design and comparison.
Table 1: In Vitro Potency and Selectivity of Bitopertin
| Parameter | Species/Cell Line | Value | Reference |
| Ki (Binding Affinity) | Human GlyT1b (CHO cells) | 8.1 nM | [11] |
| IC50 (Glycine Uptake) | Human GlyT1b (CHO cells) | 25 ± 2 nM | [11][15][16] |
| IC50 (Glycine Uptake) | Mouse GlyT1b (CHO cells) | 22 ± 5 nM | [11][15][16] |
| Selectivity (IC50) | Human GlyT2 | > 30 µM | [11][15][16] |
Table 2: In Vivo Efficacy of Bitopertin in Preclinical Models
| Model | Species | Dosage | Key Findings | Reference |
| Microdialysis | Rat | 1-30 mg/kg, p.o. | Dose-dependent increase in extracellular glycine in striatum and CSF. | [15][16] |
| Amphetamine-Induced Hyperlocomotion | Mouse | 0.3-30 mg/kg, p.o. | Attenuated hyperlocomotion, suggesting modulation of dopaminergic pathways. | [11] |
| PCP-Induced Deficits | Rat | Not specified | Prevented the hyper-response to D-amphetamine challenge in chronically PCP-treated rats. | [11] |
| NMDA-Dependent Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 30 nM, 100 nM | Enhanced LTP, indicating potentiation of NMDA receptor function. | [11] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | 225240-86-8 [amp.chemicalbook.com]
- 6. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bitopertin - Wikipedia [en.wikipedia.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Bitopertin (R enantiomer) | GlyT | TargetMol [targetmol.com]
Application Notes & Protocols: Preclinical Pharmacokinetics of CP-409092 Hydrochloride
Disclaimer: As of the date of this document, detailed public-domain data on the pharmacokinetics of CP-409092 hydrochloride is limited. The following application note is a representative example constructed from established methodologies for small molecule pharmacokinetic analysis in preclinical animal models. The quantitative data presented herein is hypothetical and for illustrative purposes only. Researchers should substitute the provided values with their own experimental data.
Introduction
This compound is a gamma-aminobutyric acid A (GABA-A) receptor partial agonist, which has been investigated for its potential in treating generalized anxiety disorder[]. Understanding the pharmacokinetic (PK) profile of a drug candidate is critical for successful preclinical and clinical development. This document outlines the protocols for conducting PK studies of this compound in common animal models and provides a template for data presentation and analysis. The described methods cover drug formulation, administration, biological sample collection, bioanalysis, and data interpretation.
Pharmacokinetic Data Summary (Hypothetical Data)
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats and Beagle dogs.
Table 1: Pharmacokinetic Parameters of CP-409092 HCl in Sprague-Dawley Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.08 (5 min) | 0.5 ± 0.1 |
| AUC₀-t (ng·h/mL) | 1275 ± 210 | 2550 ± 450 |
| AUC₀-inf (ng·h/mL) | 1310 ± 225 | 2680 ± 480 |
| t½ (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Clearance (mL/min/kg) | 12.7 ± 2.1 | - |
| Vd (L/kg) | 2.7 ± 0.3 | - |
| Bioavailability (%) | - | 38.8 |
Table 2: Pharmacokinetic Parameters of CP-409092 HCl in Beagle Dogs
| Parameter | IV Administration (0.5 mg/kg) | PO Administration (2 mg/kg) |
| Cmax (ng/mL) | 620 ± 115 | 280 ± 60 |
| Tmax (h) | 0.08 (5 min) | 0.8 ± 0.2 |
| AUC₀-t (ng·h/mL) | 1850 ± 350 | 3145 ± 590 |
| AUC₀-inf (ng·h/mL) | 1910 ± 365 | 3250 ± 610 |
| t½ (h) | 4.1 ± 0.7 | 4.5 ± 0.8 |
| Clearance (mL/min/kg) | 4.4 ± 0.8 | - |
| Vd (L/kg) | 1.5 ± 0.2 | - |
| Bioavailability (%) | - | 65.2 |
Experimental Protocols
Animal Models
Studies are conducted using male Sprague-Dawley rats (250-300g) and male Beagle dogs (8-12kg). Animals are acclimatized for at least one week prior to the study with access to standard chow and water ad libitum. All procedures should be performed in accordance with institutional guidelines for animal care and use.
Formulation and Dosing
-
Intravenous (IV) Formulation: this compound is dissolved in a vehicle of 5% Dextrose in water (D5W) to a final concentration of 1 mg/mL for rats and 0.5 mg/mL for dogs.
-
Oral (PO) Formulation: For oral administration, this compound is suspended in 0.5% methylcellulose (B11928114) in purified water to a final concentration of 2 mg/mL for rats and 5 mg/mL for dogs.
-
Administration:
-
IV doses are administered as a slow bolus injection via the lateral tail vein (rats) or cephalic vein (dogs).
-
PO doses are administered via oral gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approx. 0.25 mL per sample for rats, 1 mL for dogs) are collected into tubes containing K₂EDTA anticoagulant.
-
Time Points:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are centrifuged at 4°C at 2000 x g for 10 minutes to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of CP-409092 in plasma.
-
Sample Preparation: A protein precipitation method is employed for plasma sample extraction[2]. To 50 µL of plasma, 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of CP-409092) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is transferred for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used to track the parent-to-product ion transitions for CP-409092 and the internal standard.
-
Calibration: The method is validated for linearity, accuracy, precision, and sensitivity, with a calibration curve typically ranging from 1 to 2000 ng/mL.
Visualizations
Experimental Workflow
Caption: Workflow for preclinical pharmacokinetic studies.
ADME Logical Pathway
Caption: Logical flow of ADME processes for an oral drug.
References
Application Notes and Protocols: Measuring the Effects of CP-409092 Hydrochloride on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-409092 hydrochloride is a novel compound with potential neuroactive properties. Understanding its influence on neuronal activity is crucial for elucidating its mechanism of action and therapeutic potential. This document provides detailed protocols for assessing the effects of this compound on neuronal function using electrophysiological techniques. The primary methods covered are whole-cell patch-clamp recordings from cultured neurons and multi-electrode array (MEA) recordings from neuronal networks. These techniques allow for a comprehensive characterization of the compound's impact on intrinsic neuronal excitability, synaptic transmission, and network-level activity.
The protocols outlined here will guide researchers in measuring key parameters of neuronal function, including action potential dynamics, postsynaptic currents, and synchronous network bursting. The provided data tables offer a template for summarizing quantitative results, and the diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons
This protocol is designed to measure the direct effects of this compound on the electrophysiological properties of individual neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on glass coverslips
-
Recording chamber
-
Microscope with manipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
This compound stock solution and vehicle control.
Procedure:
-
Place a coverslip with cultured neurons into the recording chamber and perfuse with aCSF at a constant rate.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
To measure intrinsic excitability:
-
In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to determine the resting membrane potential, input resistance, and action potential firing properties (threshold, amplitude, and frequency).
-
Record baseline activity, then perfuse the chamber with aCSF containing the desired concentration of this compound and repeat the current injection steps.
-
-
To measure synaptic activity:
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Record baseline synaptic activity, then apply this compound and record the changes in the frequency and amplitude of sEPSCs and sIPSCs.
-
Data Analysis:
Analyze the recorded data to quantify changes in the parameters listed in the tables below. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
Multi-Electrode Array (MEA) Recordings
This protocol assesses the effects of this compound on the spontaneous activity of neuronal networks.
Materials:
-
MEA plates with cultured primary neurons or iPSC-derived neurons
-
MEA recording system and software
-
This compound stock solution and vehicle control
-
Culture medium
Procedure:
-
Place the MEA plate in the recording system and allow the culture to stabilize.
-
Record baseline spontaneous network activity for at least 10 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Add this compound or vehicle to the culture medium at the desired final concentration.
-
Record network activity for a defined period (e.g., 30-60 minutes) after compound application.
-
Perform a washout by replacing the medium with fresh, compound-free medium and record for another 10-20 minutes to assess reversibility.
Data Analysis:
Use the MEA system's software to analyze the recorded spike trains. Quantify the changes in network activity parameters as outlined in the data tables.
Data Presentation
Table 1: Effects of this compound on Intrinsic Neuronal Properties (Patch-Clamp)
| Parameter | Vehicle Control | 1 µM CP-409092 | 10 µM CP-409092 |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -64.8 ± 2.3 | -60.5 ± 2.5 |
| Input Resistance (MΩ) | 350.6 ± 25.4 | 345.1 ± 28.9 | 450.2 ± 30.1 |
| Action Potential Threshold (mV) | -45.3 ± 1.5 | -48.1 ± 1.8 | -52.6 ± 2.0 |
| Action Potential Amplitude (mV) | 80.1 ± 5.6 | 78.9 ± 6.1 | 75.3 ± 5.9 |
| Firing Frequency at 2x Rheobase (Hz) | 15.4 ± 3.2 | 12.1 ± 2.9 | 8.7 ± 2.1 |
*Hypothetical data indicating a statistically significant difference from vehicle control (p < 0.05).
Table 2: Effects of this compound on Synaptic Transmission (Patch-Clamp)
| Parameter | Vehicle Control | 1 µM CP-409092 | 10 µM CP-409092 |
| sEPSC Frequency (Hz) | 3.5 ± 0.8 | 3.3 ± 0.7 | 1.8 ± 0.5 |
| sEPSC Amplitude (pA) | 12.1 ± 2.5 | 11.8 ± 2.3 | 12.3 ± 2.6 |
| sIPSC Frequency (Hz) | 5.2 ± 1.1 | 5.5 ± 1.3 | 8.9 ± 1.9 |
| sIPSC Amplitude (pA) | 15.8 ± 3.1 | 16.2 ± 3.4 | 15.5 ± 2.9 |
*Hypothetical data indicating a statistically significant difference from vehicle control (p < 0.05).
Table 3: Effects of this compound on Neuronal Network Activity (MEA)
| Parameter | Vehicle Control | 1 µM CP-409092 | 10 µM CP-409092 |
| Mean Firing Rate (Hz) | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Burst Frequency (bursts/min) | 4.6 ± 1.2 | 3.1 ± 0.9 | 1.5 ± 0.6 |
| Network Synchrony Index | 0.78 ± 0.1 | 0.65 ± 0.08 | 0.42 ± 0.05* |
*Hypothetical data indicating a statistically significant difference from vehicle control (p < 0.05).
Visualizations
Troubleshooting & Optimization
CP-409092 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-409092 hydrochloride. The following information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended solvent?
A1: this compound has limited solubility in aqueous solutions. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1] For aqueous-based experiments, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize potential cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: After diluting my DMSO stock solution into my aqueous buffer, I observe precipitation. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue for compounds with low aqueous solubility. This indicates that the concentration of this compound in the final solution exceeds its solubility limit in that specific buffer. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q4: Can I use sonication or gentle heating to aid dissolution?
A4: Yes, sonication or gentle heating (e.g., to 37°C) can be employed to assist in the dissolution of this compound. However, it is crucial to monitor the stability of the compound under these conditions. Prolonged or excessive heating should be avoided to prevent degradation.
Q5: How should I store my stock solution of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 41.67 | 124.83 | Recommended solvent for stock solutions.[1] |
| Water | Low / Insoluble | - | Direct dissolution in water is not recommended. |
| Ethanol | Low / Insoluble | - | Can be used as a co-solvent in some applications, but solubility is limited. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway
CP-409092 is a partial agonist of the GABA(A) receptor. The GABA(A) receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.
Caption: Simplified signaling pathway of the GABA(A) receptor.
References
Low oral bioavailability of CP-409092 hydrochloride explained.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low oral bioavailability with CP-409092 hydrochloride.
Troubleshooting Guides and FAQs
This section addresses specific issues related to the experimental use of this compound.
Q1: We are observing very low systemic exposure after oral administration of this compound in our animal models. Is this expected?
A1: Yes, this is an expected finding. Preclinical studies in rats have demonstrated that CP-409092 has a low oral bioavailability of approximately 2.9%[1]. This low systemic exposure is attributed to a combination of poor absorption from the gastrointestinal (GI) tract and significant first-pass metabolism.[1] A substantial portion of an oral dose is often recovered in the feces as the unchanged drug, which suggests either poor absorption or significant biliary excretion.[1]
Q2: What are the primary factors contributing to the poor oral absorption of this compound?
-
Low Aqueous Solubility: As a hydrochloride salt, CP-409092 is likely to have improved solubility at the low pH of the stomach. However, as it transitions to the more neutral pH of the small intestine (the primary site of drug absorption), its solubility may decrease significantly, leading to precipitation and reduced availability for absorption. Many organic molecules with complex ring structures exhibit poor solubility in aqueous media.
-
Poor Membrane Permeability: For a drug to be absorbed, it must pass through the lipid membranes of the intestinal epithelial cells. The permeability of a compound is influenced by its size, lipophilicity (logP), and the presence of polar functional groups. If CP-409092 has a low logP (is too hydrophilic) or a high logP (is too lipophilic), its ability to partition into and cross the cell membrane will be limited.
-
Efflux Transporter Substrate: The intestinal epithelium expresses efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs from inside the cells back into the GI lumen, thereby reducing net absorption. It is possible that CP-409092 is a substrate for one or more of these transporters.
Q3: How can we experimentally determine the cause of CP-409092's low bioavailability in our laboratory?
A3: A systematic approach involving a series of in vitro and in vivo experiments can help elucidate the specific reasons for the low oral bioavailability. We recommend the following experimental workflow:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8). Also, experimentally determine its logP or logD to understand its lipophilicity.
-
Assess Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay. This will provide an apparent permeability coefficient (Papp) and allow for the calculation of an efflux ratio to determine if CP-409092 is a substrate for efflux transporters like P-gp.
-
Evaluate Metabolic Stability: Use an in vitro liver microsomal stability assay to determine the intrinsic clearance of CP-409092. This will indicate how rapidly the compound is metabolized by liver enzymes, which is a key component of first-pass metabolism.
-
Conduct a Comparative Pharmacokinetic Study: Perform an in vivo pharmacokinetic study in an animal model (e.g., rat) with both intravenous (IV) and oral (PO) administration. This will allow for the definitive calculation of absolute oral bioavailability (F%).
Q4: What are the major metabolic pathways that reduce the systemic exposure of CP-409092?
A4: Studies in rats have identified two major metabolic pathways for CP-409092:
-
Hydroxylation: The addition of hydroxyl groups to the oxo-tetrahydro-indole moiety.
-
Oxidative Deamination: This occurs at the benzylic amine, forming an aldehyde intermediate which is subsequently oxidized to a benzoic acid derivative.[1]
These metabolic processes, particularly the oxidative deamination, contribute significantly to the high oral clearance and low systemic exposure of the parent drug.[1]
Q5: Are there formulation strategies that could potentially improve the oral bioavailability of CP-409092?
A5: Yes, several formulation strategies can be explored to address poor solubility and/or permeability. Based on the outcomes of your characterization experiments, you might consider:
-
For Solubility Enhancement:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[2][3]
-
Solid Dispersions: Dispersing CP-409092 in a hydrophilic polymer matrix can improve its dissolution rate.[2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[2][3]
-
-
For Permeability Enhancement:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and promote lymphatic absorption, which can partially bypass first-pass metabolism in the liver.[4][5]
-
Use of Permeation Enhancers: These agents can transiently alter the integrity of the intestinal epithelium to allow for greater drug passage, though this approach requires careful safety evaluation.[5][6]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of CP-409092 in Rats Following Single IV and Oral Doses
| Parameter | Intravenous (4 mg/kg) | Oral (15 mg/kg) |
| Clearance (CL) | 169 ± 18 mL/min/kg | - |
| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg | - |
| Oral Bioavailability (F%) | - | 2.9 ± 3% |
| Data sourced from a study in rats[1]. |
Table 2: Troubleshooting Experimental Outcomes and Their Interpretation
| Experiment | Possible Outcome | Interpretation | Next Steps |
| pH-Dependent Solubility | Low solubility at pH > 4 | Dissolution rate-limited absorption in the intestine. | Consider solubility enhancement formulations (e.g., solid dispersions, nanosuspensions). |
| Caco-2 Permeability Assay | Low Papp (A to B) Efflux Ratio > 2 | Poor intestinal permeability. Substrate for efflux transporters (e.g., P-gp). | Investigate permeation enhancers or lipid-based formulations. Consider co-administration with a P-gp inhibitor in preclinical models. |
| Liver Microsomal Stability | High intrinsic clearance | Rapid first-pass metabolism in the liver. | Consider strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in Hanks' Balanced Salt Solution (HBSS) at a known concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Follow the incubation and sampling procedure as described for A-B permeability.
-
-
Sample Analysis: Quantify the concentration of CP-409092 in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 2: In Vivo Pharmacokinetic Study (Rat Oral Gavage)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing.
-
Dose Preparation: Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose). For the IV group, dissolve the compound in a suitable vehicle like saline.
-
Dosing:
-
Oral Group: Administer a single dose of the CP-409092 suspension via oral gavage at a specific volume (e.g., 10 mL/kg).
-
IV Group: Administer a single bolus dose via the tail vein.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of CP-409092 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 3: Metabolic Stability Assay (Rat Liver Microsomes)
-
Reagent Preparation:
-
Thaw rat liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a stock solution of CP-409092 in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
-
Incubation:
-
Pre-warm a reaction mixture containing liver microsomes and phosphate (B84403) buffer at 37°C.
-
Add CP-409092 to the mixture to initiate the reaction (final substrate concentration typically 1 µM).
-
Start the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of CP-409092 using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of CP-409092 remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Mandatory Visualization
Caption: Factors contributing to the low oral bioavailability of CP-409092.
Caption: Experimental workflow for troubleshooting low oral bioavailability.
Caption: Major metabolic pathways of CP-409092.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability - Wikipedia [en.wikipedia.org]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 6. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Overcoming high clearance of CP-409092 hydrochloride in vivo.
This guide provides troubleshooting strategies and technical information for researchers and drug development professionals working with CP-409092 hydrochloride, focusing on overcoming its characteristic high in vivo clearance.
Frequently Asked Questions (FAQs)
Q1: What is CP-409092 and what is its primary challenge in drug development?
CP-409092, or 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (4-methylaminomethyl-phenyl)-amide, is a partial agonist of the GABA-A receptor that was investigated for the treatment of anxiety.[1][2] The primary challenge in its development is its poor pharmacokinetic profile, characterized by very high clearance and consequently, low oral bioavailability and systemic exposure.[1][2][3]
Q2: Why is the in vivo clearance of CP-409092 so high?
The high clearance of CP-409092 is predominantly due to extensive and rapid Phase I metabolism.[1][2] Studies have identified two main metabolic pathways:
-
Major Pathway: Oxidative deamination of the benzylic amine, which is a primary driver of its clearance. This process is largely mediated by the enzyme Monoamine Oxidase A (MAO-A).[1][2][3][4][5]
-
Other Pathways: Hydroxylation at the oxo-tetrahydro-indole moiety is also a major metabolic route.[1][2] Minor pathways include N-demethylation and subsequent N-acetylation.[1][2]
Q3: What are the consequences of this high clearance?
The rapid metabolism leads to a very low oral bioavailability, which was measured at only 2.9% in rats.[1][2] This means that after oral administration, only a very small fraction of the drug reaches systemic circulation, making it difficult to achieve and maintain therapeutic concentrations. Furthermore, a significant portion of the unchanged drug found in feces suggests that poor absorption and/or biliary excretion also contribute to its low exposure.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and metabolic clearance data for CP-409092 from preclinical studies.
Table 1: Pharmacokinetic Parameters of CP-409092 in Rats
| Parameter | Value | Reference |
|---|---|---|
| Clearance (CL) | 169 ± 18 mL/min/kg | [1][2] |
| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg | [1][2] |
| Oral Bioavailability (F) | 2.9% ± 3% | [1][2] |
Data from single intravenous (4 mg/kg) and oral (15 mg/kg) doses in rats.
Table 2: Comparative In Vitro and In Vivo Clearance Data (Human)
| Compound | In Vitro Intrinsic Clearance (CL_int) | Unbound In Vivo Oral Clearance (CL(u)_PO) | Reference |
|---|---|---|---|
| CP-409092 | 0.008 mL/mg/min | 724 mL/min/kg | [3][4][5] |
| Sumatriptan | 0.002 mL/mg/min | 178 mL/min/kg | [3][4][5] |
Comparison study using human liver mitochondria, highlighting that both compounds are cleared by MAO-A.
Troubleshooting Guide: Overcoming Low Exposure
Problem: My in vivo experiment using orally administered CP-409092 resulted in undetectable or highly variable plasma concentrations. What can I do?
This is an expected outcome due to the compound's rapid first-pass metabolism.[6] Here are three distinct strategies to address this issue, ranging from pharmacological intervention to chemical modification.
Caption: Troubleshooting workflow for addressing low in vivo exposure of CP-409092.
Strategy 1: Inhibit the Primary Metabolic Pathway
-
Approach: Co-administer CP-409092 with a selective inhibitor of the MAO-A enzyme. Since MAO-A is the primary driver of the compound's clearance, inhibiting this enzyme should significantly slow down its metabolism, thereby increasing plasma concentration and exposure.[4]
-
Example Inhibitor: Clorgyline is a well-characterized selective inhibitor of MAO-A that can be used in preclinical models.[4]
-
Considerations: This approach is excellent for proof-of-concept studies to confirm that MAO-A is the key clearance pathway. However, it may have translatability challenges due to the potential for drug-drug interactions with a co-administered inhibitor.[7]
Strategy 2: "Harden" the Molecule Against Metabolism
-
Approach: Modify the chemical structure of CP-409092 to block the metabolic "soft spots" susceptible to enzymatic attack.[8][9] The primary soft spot is the benzylic amine that is a substrate for MAO-A.
-
Example Modifications:
-
Introduce Steric Hindrance: Replace the N-methyl group with a bulkier group (e.g., N-isopropyl or N-cyclopropyl). Increased steric bulk can hinder the enzyme's access to the amine, slowing the rate of deamination.[9]
-
Alter Electronics: Introduce electron-withdrawing groups near the benzylic amine to decrease its reactivity.
-
-
Considerations: This is a common medicinal chemistry strategy to improve a drug's half-life.[8] However, any structural modification carries the risk of altering the compound's potency, selectivity, or off-target effects, requiring a full re-evaluation of its pharmacological profile.[9]
Strategy 3: Use Advanced Formulation or an Alternative Route of Administration
-
Approach: Bypass the gastrointestinal tract and liver to avoid poor absorption and extensive first-pass metabolism.[10]
-
Example Strategies:
-
Parenteral Administration: Administering the compound via intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) routes will ensure 100% bioavailability, providing a clear picture of its systemic clearance without the confounding factor of absorption.[10][11]
-
Lipid-Based Formulations: For oral dosing, encapsulating CP-409092 in lipid-based formulations (e.g., self-microemulsifying drug delivery systems - SMEDDS) or nanoparticles can improve its solubility and absorption, and potentially promote lymphatic uptake, which partially bypasses the liver.[12][13]
-
-
Considerations: Changing the route of administration can fundamentally alter the pharmacokinetic profile and may not be suitable for the intended therapeutic use.[10] Advanced formulations require specialized development and may increase cost and complexity.[13]
Key Metabolic Pathway of CP-409092
The diagram below illustrates the primary metabolic transformations that contribute to the high clearance of CP-409092.
Caption: Primary metabolic pathways contributing to the high clearance of CP-409092.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study with MAO-A Inhibition in Rats
This protocol describes a proof-of-concept experiment to determine if inhibiting MAO-A can significantly reduce the clearance of CP-409092.
Caption: Step-by-step workflow for an in vivo co-administration study.
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=4-6 per group), acclimatized for at least 3 days.
-
Grouping:
-
Group 1 (Control): Receives vehicle control followed by CP-409092.
-
Group 2 (Test): Receives MAO-A inhibitor (e.g., clorgyline, 2.5 mg/kg, IP) followed by CP-409092.
-
-
Dosing:
-
Administer the vehicle or inhibitor 30 minutes prior to the test compound.
-
Administer this compound orally (e.g., at 15 mg/kg) in a suitable vehicle like 0.5% methylcellulose.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) via tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CP-409092 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, T1/2, CL/F) for both groups. A statistically significant increase in AUC and Cmax and a decrease in apparent clearance (CL/F) in Group 2 would confirm the role of MAO-A in CP-409092's clearance.
Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
This protocol is used to assess the metabolic stability of new structural analogs of CP-409092 designed to be more resistant to metabolism.
Methodology:
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, test compounds (analogs of CP-409092), positive control compound (e.g., testosterone), and phosphate (B84403) buffer.
-
Incubation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: Aliquots are taken from the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Analysis: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
Compare the CLint values of the new analogs to that of the original CP-409092. A higher t1/2 and lower CLint indicate improved metabolic stability.
-
References
- 1. Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409,092 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro-in vivo correlation for intrinsic clearance for CP-409,092 and sumatriptan: a case study to predict the in vivo clearance for compounds metabolized by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gut instincts: CYP3A4 and intestinal drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bio-enabling strategies to mitigate the pharmaceutical food effect: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CP-409092 hydrochloride off-target effects to consider
Disclaimer: There is no publicly available information regarding the off-target effects of CP-409092 hydrochloride. The following content is a template designed to meet the structural and informational requirements of a technical support resource for researchers. The specific off-target interactions, quantitative data, and experimental details provided are hypothetical and should not be considered factual. Access to proprietary preclinical safety and pharmacology data would be necessary to populate this guide with accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be a partial agonist of the GABAA (γ-aminobutyric acid type A) receptor.[1][2] Its therapeutic effects, such as anxiolytic activity, are believed to be mediated through its interaction with this receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system.
Q2: Have any off-target activities been reported for this compound?
Currently, there is no publicly available data from comprehensive off-target screening panels (e.g., CEREP panel) or preclinical safety pharmacology studies for this compound. Such studies are crucial for identifying potential interactions with other receptors, ion channels, transporters, and enzymes that could lead to unexpected experimental outcomes or safety concerns.
Q3: What types of off-target effects are theoretically possible for a compound like this compound?
Given its chemical structure, it is conceivable that this compound could interact with other related neurotransmitter receptors or ion channels. Without specific data, any discussion of potential off-targets remains speculative. A standard industry practice is to screen compounds against a broad panel of targets to identify any such liabilities early in development.
Q4: Where can I find data on the selectivity profile of this compound?
Detailed selectivity data for this compound is not available in the public domain. This information is typically generated by the manufacturer and may be found in regulatory submission documents or proprietary databases. Researchers are advised to contact the compound supplier for any available data.
Troubleshooting Guide
This guide addresses hypothetical issues that could arise from potential off-target effects.
| Observed Issue | Potential Off-Target Cause (Hypothetical) | Recommended Action |
| Unexpected changes in heart rate or blood pressure in in vivo models. | Interaction with adrenergic or other cardiovascular receptors. | 1. Monitor cardiovascular parameters closely. 2. Consider co-administration with a selective antagonist for the suspected off-target receptor to confirm the interaction. 3. Lower the dose of this compound to a range where the on-target effects are still observed but the cardiovascular side effects are minimized. |
| Anomalous cell signaling results unrelated to GABAA receptor activation. | Inhibition or activation of a specific kinase or phosphatase. | 1. Review the literature for known off-target effects of structurally similar compounds. 2. Perform a kinase or phosphatase profiling assay with this compound to identify potential enzymatic interactions. 3. Use a more selective GABAA receptor partial agonist as a control. |
| Seizure-like activity at high concentrations, contrary to expected anxiolytic effects. | Blockade of certain potassium channels or agonism at a pro-convulsant receptor. | 1. Conduct electrophysiological studies to assess the effect of this compound on a panel of relevant ion channels. 2. Perform a dose-response curve to determine the therapeutic window before the onset of adverse effects. |
Quantitative Data Summary (Hypothetical)
The following table represents the kind of quantitative data that would be generated from an off-target liability screen. Note: This data is for illustrative purposes only.
| Target | Assay Type | Result (IC50/Ki) | Functional Effect |
| GABAA Receptor (α1β2γ2) | [³H]-Flunitrazepam Binding | 50 nM (Ki) | Partial Agonist |
| hERG Channel | Patch Clamp | > 10 µM | No significant inhibition |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin Binding | 1.2 µM (Ki) | Antagonist |
| M₁ Muscarinic Receptor | [³H]-Pirenzepine Binding | > 10 µM | No significant binding |
| Dopamine D₂ Receptor | [³H]-Spiperone Binding | 5.8 µM (Ki) | Weak Antagonist |
Experimental Protocols
Hypothetical Protocol for Off-Target Binding Assays (Example: 5-HT₂ₐ Receptor)
-
Preparation of Cell Membranes: Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with the radioligand [³H]-Ketanserin and varying concentrations of this compound in a suitable buffer.
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical workflow for off-target screening.
References
Interpreting unexpected results with CP-409092 hydrochloride
Welcome to the technical support center for CP-409092 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a GABAA receptor partial agonist, and to offer troubleshooting for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor. It binds to the GABAA receptor, enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system. As a partial agonist, it elicits a response that is lower than that of a full agonist, which can offer a more modulated effect and potentially a better safety profile.
Q2: What are the expected outcomes of using this compound in preclinical models of anxiety?
A2: Given its mechanism as a GABAA receptor partial agonist, this compound is anticipated to have anxiolytic (anxiety-reducing) effects in relevant behavioral models. These effects are typically dose-dependent.
Q3: What are some common in vitro and in vivo assays to characterize the activity of this compound?
A3: Common in vitro assays include radioligand binding assays to determine affinity for the GABAA receptor and electrophysiology (e.g., two-electrode voltage clamp or patch-clamp) on cells expressing GABAA receptors to measure functional activity.[1][2][3] For in vivo characterization, behavioral assays such as the elevated plus-maze, light-dark box test, and social interaction test are frequently used to assess anxiolytic-like effects.[4][5]
Troubleshooting Guide for Unexpected Results
Researchers may encounter unexpected outcomes during their experiments with this compound. This guide addresses potential issues in a question-and-answer format.
Q4: My in vivo experiment with this compound showed a lack of anxiolytic effect, or even an anxiogenic (anxiety-promoting) effect. What could be the cause?
A4: This is a known phenomenon with GABAA receptor modulators and can be attributed to several factors:
-
Biphasic Dose-Response: GABAA agonists can exhibit a U-shaped or biphasic dose-response curve. Low concentrations may produce anxiogenic effects, while higher concentrations are anxiolytic.[6][7] It is crucial to perform a thorough dose-response study.
-
Paradoxical Effects: In some individuals or under certain conditions, GABAA modulators can cause paradoxical reactions like anxiety, irritability, or aggression.[6][7][8] This can be influenced by the specific GABAA receptor subtype composition in the test subjects or brain region.[6][7]
-
Receptor Subtype Selectivity: this compound may have selectivity for certain GABAA receptor subtypes. The distribution of these subtypes varies across different brain regions and can influence the overall behavioral outcome.[9][10][11] For instance, α1-containing receptors are associated with sedation, while α2/α3 subtypes are linked to anxiolysis.[12]
-
Experimental Context: The behavioral effects of GABAA agonists can be influenced by the experimental conditions, such as the novelty of the testing environment and the stress level of the animals.[4][5]
Q5: In my in vitro electrophysiology experiments, the response to this compound is highly variable. Why might this be?
A5: Variability in in vitro assays can stem from several sources:
-
Receptor Desensitization: Prolonged exposure to GABAA agonists can lead to receptor desensitization, resulting in a diminished response over time.[13]
-
Cellular Chloride Concentration: The response to GABAA receptor activation depends on the chloride ion gradient across the cell membrane. Alterations in intracellular chloride concentration can change the response from hyperpolarizing (inhibitory) to depolarizing (excitatory).[14]
-
Receptor Subunit Composition: If using a cell line with heterogeneous or uncharacterized GABAA receptor subtype expression, the overall response will be an aggregate of activities at different subtypes, which can lead to variability.[3]
Q6: I am observing off-target effects that are inconsistent with GABAA receptor agonism. What should I do?
A6: While this compound is characterized as a GABAA receptor partial agonist, off-target activity can never be completely ruled out without specific testing. It is advisable to:
-
Perform Counter-Screening: Test the compound against a panel of other common central nervous system receptors and ion channels to identify potential off-target interactions.
-
Use a GABAA Receptor Antagonist: To confirm that the observed effects are mediated by the GABAA receptor, try to block the effects of this compound with a known GABAA receptor antagonist, such as bicuculline (B1666979) or flumazenil.
Summary of Troubleshooting Points
| Issue | Potential Cause | Suggested Action |
| Lack of Efficacy or Paradoxical Anxiogenic Effect (In Vivo) | Biphasic dose-response, paradoxical reaction, receptor subtype selectivity, experimental context.[4][5][6][7][8] | Conduct a comprehensive dose-response study. Vary experimental parameters (e.g., habituation). Consider the GABAA receptor subtype profile of the animal model. |
| High Variability (In Vitro) | Receptor desensitization, altered chloride gradient, heterogeneous receptor expression.[3][13][14] | Optimize agonist application time. Control for and measure intracellular chloride. Use a cell line with well-defined GABAA receptor subtype expression. |
| Suspected Off-Target Effects | Compound interacts with other receptors or channels. | Perform counter-screening against a receptor panel. Use a specific GABAA receptor antagonist to confirm the mechanism. |
Experimental Protocols
Below are generalized methodologies for key experiments. Researchers should optimize these protocols for their specific experimental setup.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., α1β2γ2). Incubate for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the membrane potential at -70 mV.
-
Compound Application: Perfuse the oocyte with a baseline solution, then apply GABA at a sub-maximal concentration (e.g., EC20) to establish a baseline current. Co-apply different concentrations of this compound with the same concentration of GABA.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by this compound. Fit the concentration-response data to a suitable equation to determine EC50 and maximal efficacy.
In Vivo Behavioral Assay: Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Animals: Use rodents (e.g., rats or mice) and handle them for several days prior to the experiment to reduce stress.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm. Record its behavior for a set period (e.g., 5 minutes) using a video tracking system.
-
Data Analysis: Key parameters to measure are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Visualizations
GABAA Receptor Signaling Pathway
References
- 1. Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of the GABA(A) receptor partial agonist, L-838,417: impact of age, test context familiarity, and stress [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral effects of GABA agonists in relation to anxiety and benzodiazepine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands: Key Issues in Translation to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GABAA/Bz Receptor Subtypes as Targets for Selective Drugs: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders [frontiersin.org]
Technical Support Center: Optimizing CP-409092 Hydrochloride Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CP-409092 hydrochloride in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate the optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon activation, primarily conducts chloride ions (Cl-) into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neurotransmission. As a partial agonist, CP-409092 binds to and activates the GABAA receptor, but with lower efficacy than a full agonist.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in water and DMSO. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation of the compound when I add it to my cell culture medium. What should I do?
A3: Precipitation can occur due to the compound's limited solubility in aqueous solutions at high concentrations or interactions with components in the culture medium. To address this, consider the following:
-
Lower the final concentration: Test a lower concentration range of the compound.
-
Increase the solvent concentration: If using DMSO, slightly increasing the final percentage (while remaining in the non-toxic range for your cells) might help.
-
Prepare fresh dilutions: Prepare working solutions immediately before use from a freshly thawed stock.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: The stability of a compound in culture medium can be affected by factors such as pH, temperature, and media components.[1] It is advisable to perform a stability study by incubating this compound in your complete cell culture medium at 37°C for the duration of your longest experiment. At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[1]
GABAA Receptor Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the activation of the GABAA receptor.
Caption: Simplified diagram of the GABAA receptor signaling cascade.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the effects of this compound in cell-based assays.
Protocol 1: Determination of Functional Potency (EC50) using a FLIPR Membrane Potential Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound by measuring changes in cell membrane potential.
Caption: Workflow for determining the EC50 of CP-409092 HCl.
Methodology:
-
Cell Preparation:
-
Seed a cell line endogenously or recombinantly expressing the GABAA receptor of interest into black-walled, clear-bottom 96-well microplates.
-
Culture the cells overnight to allow for adherence and formation of a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
-
Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Assay Procedure:
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye-loading solution.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer.
-
Place the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Initiate the assay, which will add the compound dilutions to the cells and immediately begin measuring the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence, which corresponds to the change in membrane potential, is recorded.
-
Normalize the data to a positive control (e.g., a saturating concentration of GABA) and a vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Assessment of Cytotoxicity (CC50)
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.
Methodology:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will ensure logarithmic growth for the duration of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the cells for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value, the concentration at which cell viability is reduced by 50%, using non-linear regression analysis.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are templates for presenting your findings.
Table 1: Functional Potency of this compound
| Cell Line | GABAA Receptor Subtype | Assay Type | EC50 (µM) |
| e.g., HEK293 | e.g., α1β2γ2 | FLIPR Membrane Potential | User-determined |
| e.g., SH-SY5Y | Endogenous | YFP-Halide Influx | User-determined |
Table 2: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | Assay Type | CC50 (µM) |
| e.g., HEK293 | 48 | MTT Assay | User-determined |
| e.g., SH-SY5Y | 48 | Live/Dead Staining | User-determined |
Table 3: Stability of this compound in Cell Culture Medium
| Medium Type | Incubation Time (hours) at 37°C | % Remaining |
| e.g., DMEM + 10% FBS | 0 | 100 |
| 2 | User-determined | |
| 8 | User-determined | |
| 24 | User-determined | |
| 48 | User-determined |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Caption: Logical flow for troubleshooting common experimental issues.
Table 4: Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Solution(s) |
| No or low response to CP-409092 HCl | 1. Low or no GABAA receptor expression in the cell line. 2. The concentration range tested is too low. 3. The compound has degraded in the media. | 1. Confirm receptor expression via qPCR, Western blot, or by using a known potent GABAA agonist as a positive control. 2. Test a wider and higher range of concentrations. 3. Perform a stability test (see Protocol in the FAQs). Prepare fresh solutions for each experiment. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Compound precipitation at higher concentrations. 3. Inconsistent reagent addition. | 1. Ensure a single-cell suspension before plating and use appropriate pipetting techniques for even distribution. 2. Visually inspect the wells for precipitate. If observed, refer to the FAQ on precipitation. 3. Use calibrated multichannel pipettes or automated liquid handlers for reagent addition. |
| Unexpected cytotoxicity at intended functional concentrations | 1. The compound has a narrow therapeutic window in the chosen cell line. 2. The final solvent concentration is too high. 3. Potential off-target effects of the compound. | 1. Perform a detailed cytotoxicity assay (see Protocol 2) to determine the CC50 and select non-toxic concentrations for functional assays. 2. Ensure the final DMSO or other solvent concentration is below the toxic threshold for your cells (typically ≤ 0.5%). 3. Consider screening against a panel of other receptors or ion channels to identify potential off-target activities. |
References
Technical Support Center: Troubleshooting CP-409092 Hydrochloride Delivery in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of CP-409092 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful and reproducible animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in its in vivo delivery?
This compound is a small molecule inhibitor. While specific public data on its physicochemical properties are limited, compounds of this nature often exhibit poor aqueous solubility.[1][2] The primary challenges in its in vivo delivery are likely related to its low solubility, which can lead to difficulties in preparing suitable formulations for administration, potential for precipitation upon injection, and consequently, variable and low bioavailability.[3][4]
Q2: My this compound solution is precipitating. What are the possible causes and solutions?
Precipitation of the compound can occur during formulation preparation or after administration in vivo.
-
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.[4]
-
The concentration of the compound exceeds its solubility limit in the chosen vehicle.
-
"Fall-out" or precipitation when an organic solvent-based formulation mixes with aqueous physiological fluids.
-
-
Solutions:
-
Optimize the vehicle: A multi-component vehicle using co-solvents and surfactants is often effective for poorly soluble compounds.[1][5]
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[1]
-
Reduce particle size: Techniques like micronization or nanocrystal formulation can increase the dissolution rate.[1][3]
-
Consider lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance solubility and absorption.[1][6]
-
Q3: I am observing inconsistent results between experiments. What could be the reason?
Inconsistent results often point to variable bioavailability of the compound.
-
Possible Causes:
-
Inconsistent formulation preparation: Minor variations in preparing the dosing solution can lead to significant differences in drug concentration and solubility.
-
Compound instability: The compound may be degrading in the formulation or after administration.[7]
-
Variable animal physiology: Factors like the fed or fasted state of the animals can impact drug absorption.[8][9]
-
Improper administration technique: Inaccurate dosing volumes or improper injection technique can lead to variability.
-
-
Solutions:
-
Standardize formulation protocol: Develop and strictly follow a standard operating procedure (SOP) for preparing the dosing formulation.
-
Assess compound stability: Conduct a simple stability test of your formulation under experimental conditions.[7]
-
Control for physiological variables: Standardize the feeding schedule of the animals before and during the study.[8]
-
Ensure proper training: All personnel involved in dosing should be well-trained in the specific administration technique.
-
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Challenges
Symptoms:
-
Difficulty dissolving this compound powder.
-
Visible precipitate in the dosing solution.
-
Cloudiness or precipitation when the formulation is diluted or mixed with aqueous solutions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility of this compound.
Recommended Vehicle Formulations:
The selection of an appropriate vehicle is critical for the successful delivery of poorly soluble compounds.[10][11] Below is a table summarizing common vehicle components.
| Vehicle Component | Class | Concentration Range | Suitability & Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | Co-solvent | < 10% (in vivo) | Excellent solubilizing agent, but can have biological effects at higher concentrations.[12][13] Use with caution in long-term studies. |
| Polyethylene glycol (PEG 300/400) | Co-solvent | 10 - 60% | Generally well-tolerated and can significantly improve solubility.[12] |
| Tween 80 / Polysorbate 80 | Surfactant | 1 - 10% | Helps to maintain the compound in solution and improves absorption.[10] |
| Hydroxypropyl-β-cyclodextrin | Complexing Agent | 20 - 40% (aqueous) | Forms inclusion complexes to enhance aqueous solubility.[11] |
| Carboxymethylcellulose (CMC-Na) | Suspending Agent | 0.5 - 2% (aqueous) | Forms a uniform suspension for compounds that cannot be fully dissolved.[10] Suitable for oral administration. |
| Corn Oil / Sesame Oil | Lipid Vehicle | 100% | Suitable for highly lipophilic compounds, typically for oral or intraperitoneal routes.[12] Not for intravenous use. |
Issue 2: Low and Variable Bioavailability
Symptoms:
-
Low plasma concentrations of this compound after dosing.
-
High variability in drug exposure between individual animals.
-
Lack of a clear dose-response relationship in efficacy studies.
Troubleshooting Workflow:
Caption: Workflow for addressing low and variable bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Multi-Component Vehicle Formulation
This protocol describes the preparation of a common vehicle for poorly soluble compounds, suitable for oral or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed for the desired final concentration (e.g., for a 5 mg/mL solution, weigh 5 mg).
-
Initial Dissolution: Add a small volume of DMSO to the compound (e.g., 10% of the final volume). Vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvent: Add PEG 300 to the solution (e.g., 40% of the final volume). Mix thoroughly.
-
Add Surfactant: Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is homogenous.
-
Final Dilution: Add sterile saline to bring the formulation to the final volume. Mix thoroughly.
-
Vehicle Control: Prepare a vehicle control by following the same procedure but without adding this compound.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic procedure for evaluating the pharmacokinetics of this compound.[8][14]
Animal Model:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Animals should be acclimatized for at least 3 days before the study.
-
Fast animals overnight (12-16 hours) prior to dosing, with free access to water.[8]
Dosing and Sampling:
-
Dosing: Administer the prepared formulation of this compound via the desired route (e.g., oral gavage, intraperitoneal injection).[15][16] An intravenous group should be included to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
Sample Analysis and Data Interpretation:
-
Quantification: Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Bioavailability Calculation: Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathway
While the specific signaling pathway inhibited by this compound is not detailed here, the following diagram illustrates a generic kinase inhibitor signaling pathway, which is a common mechanism for small molecule inhibitors.
Caption: A representative signaling pathway for a receptor tyrosine kinase inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage | Semantic Scholar [semanticscholar.org]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. lar.fsu.edu [lar.fsu.edu]
Technical Support Center: Enhancing the Oral Absorption of CP-409092 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral absorption of the investigational compound CP-409092 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability of this compound in our preclinical studies. What are the likely reasons for this?
A1: Low oral bioavailability of this compound is a known challenge. Pharmacokinetic studies in rats have demonstrated an oral bioavailability of approximately 2.9%[1]. The primary reasons for this are likely a combination of:
-
Poor Absorption: A significant amount of the unchanged drug has been found in feces after oral administration, suggesting that it is not efficiently absorbed from the gastrointestinal (GI) tract[1]. This could be due to poor aqueous solubility or low intestinal permeability.
-
First-Pass Metabolism: The compound undergoes significant metabolism, with oxidative deamination at the benzylic amine being a major pathway. This rapid metabolism in the liver and/or gut wall contributes to its high clearance and low systemic exposure after oral dosing[1].
Q2: What initial steps can we take to investigate the primary barrier to this compound absorption in our experimental setup?
A2: To determine whether the primary barrier is solubility or permeability, you can perform the following initial assessments:
-
Biopharmaceutics Classification System (BCS) Assessment: Determine the aqueous solubility and intestinal permeability of this compound. This will classify the compound and guide your formulation strategy.
-
In Vitro Dissolution Studies: Conduct dissolution tests in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to assess how well the compound dissolves under physiological conditions.
-
Caco-2 Permeability Assay: This in vitro model using human colon adenocarcinoma cells helps to predict in vivo drug absorption across the gut wall[2]. It can help determine if the compound has inherently low permeability.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility of this compound
If your initial assessments indicate that poor solubility is a major limiting factor, the following strategies can be employed to enhance the dissolution rate and concentration of this compound in the GI tract.
Table 1: Formulation Strategies to Address Poor Solubility
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3][4] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[4] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a high-energy amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[5][6] | Significant solubility enhancement; can be tailored for controlled release.[6] | Amorphous form can be physically unstable and may recrystallize over time.[5] |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, forming a more water-soluble inclusion complex.[7][8] | Effective for a wide range of drugs; can also improve stability. | Can be expensive; potential for competitive displacement in vivo. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a fine emulsion in the GI tract, facilitating dissolution and absorption.[3][7] | Can significantly enhance the absorption of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake.[6][8] | Can be complex to formulate and may have stability issues. |
Issue 2: Low Intestinal Permeability of this compound
If solubility is adequate but the compound still shows poor absorption, low intestinal permeability may be the rate-limiting step.
Table 2: Strategies to Overcome Low Permeability
| Strategy | Principle | Advantages | Disadvantages |
| Permeation Enhancers | These agents reversibly open the tight junctions between intestinal epithelial cells or disrupt the cell membrane to increase drug transport.[7] | Can be highly effective. | Potential for local irritation or toxicity; non-specific action. |
| Prodrug Approach | The drug molecule is chemically modified to a more lipophilic and permeable form (prodrug) that is converted back to the active drug after absorption.[9][10] | Can specifically target certain transporters; can improve both permeability and solubility. | Requires careful design to ensure efficient conversion back to the parent drug. |
| Ion Pairing and Complexation | Forms a neutral, more lipophilic complex with a counter-ion, which can more easily partition into and cross the intestinal membrane.[11] | Simple to implement. | The complex may dissociate prematurely in the GI tract. |
Issue 3: Suspected High First-Pass Metabolism
Given that CP-409092 undergoes oxidative deamination[1], strategies to mitigate presystemic metabolism can be beneficial.
Table 3: Strategies to Reduce First-Pass Metabolism
| Strategy | Principle | Advantages | Disadvantages |
| Metabolism Inhibitors | Co-administration of an inhibitor of the specific metabolic enzymes (e.g., Cytochrome P450 enzymes) can increase the bioavailability of the parent drug. | Can lead to a dramatic increase in exposure. | Potential for drug-drug interactions; safety concerns. |
| Lipid-Based Formulations | Can promote lymphatic transport, which bypasses the portal circulation and the liver, thereby reducing first-pass metabolism.[6][8] | Dual benefit of enhancing solubility and reducing metabolism. | Formulation complexity. |
| Prodrug Approach | The site of metabolism on the drug molecule can be temporarily masked in a prodrug form, which is cleaved after absorption.[9][10] | Highly specific approach. | Requires knowledge of the specific metabolic pathways and enzymes involved. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) based on drug-polymer miscibility studies.
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum at a controlled temperature.
-
Characterization: Analyze the resulting solid for amorphicity using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution Testing: Perform dissolution studies on the ASD to compare its dissolution profile with that of the crystalline drug.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Dissolve this compound in the transport buffer.
-
Add the drug solution to the apical (A) side of the Transwell® insert and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Workflow for troubleshooting and improving the oral absorption of CP-409092 HCl.
Caption: Barriers to oral drug absorption for this compound.
References
- 1. Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409,092 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckgroup.com [merckgroup.com]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential degradation of CP-409092 hydrochloride in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the potential degradation of CP-409092 hydrochloride during experimental procedures. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and stability of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and its stock solutions?
A1: Proper storage is critical for maintaining the stability of this compound.
-
Solid Powder: For long-term storage, the solid powder should be kept at -20°C in a dark, dry environment. For short-term use (days to weeks), storage at 0-4°C is acceptable.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When ready to use, allow the vial to thaw slowly to room temperature and vortex gently to ensure the compound is completely dissolved.
Q2: What are the common indicators of this compound degradation?
A2: Degradation can be identified through several observations:
-
Visual Changes: Any change in the color of a stock solution may suggest chemical degradation or oxidation.
-
Precipitation: The formation of a precipitate in a stock solution upon thawing can indicate that the compound's solubility limit has been surpassed or that it has degraded into products with lower solubility.
-
Inconsistent Experimental Data: A noticeable loss of the compound's expected activity or significant variability in results between experiments can be a strong indicator of degradation.[1]
Q3: Is this compound susceptible to hydrolysis in aqueous solutions?
A3: The chemical structure of this compound includes a carboxamide functional group. This group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which may be accelerated by prolonged heating.[2][3] This reaction would cleave the amide bond, rendering the compound inactive. It is recommended to maintain the pH of aqueous working solutions within a neutral range (approximately pH 6-8) whenever feasible.
Q4: Can the indole (B1671886) ring in this compound degrade during experiments?
A4: Yes, the indole moiety is known to be susceptible to oxidation.[4][5] Exposure to atmospheric oxygen and light can trigger oxidative degradation pathways. To minimize this risk, it is best practice to store solutions in amber-colored vials or wrap containers in aluminum foil. Additionally, minimizing the headspace in storage vials or purging with an inert gas, such as argon or nitrogen, can help prevent oxidation.
Troubleshooting Guide
This guide provides a systematic approach to address common issues that may arise from the potential degradation of this compound.
Problem: Observed loss of biological activity or inconsistent experimental outcomes.
-
Confirm Compound Integrity:
-
For every experiment, prepare fresh working solutions from a previously unused aliquot of your stock solution.
-
If inconsistent results continue, prepare a new stock solution from the solid powder.
-
As a definitive measure, consider analyzing the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) (see Protocol 1).
-
-
Evaluate Experimental Parameters:
-
Buffer pH: Confirm that the pH of your assay buffers is compatible with the compound's stability. Avoid strongly acidic or basic conditions.
-
Incubation Conditions: Be aware that long incubation periods at elevated temperatures can increase the rate of degradation.
-
Reactive Components: Consider if any components in your assay buffer or media could be reactive and contribute to the degradation of the compound.
-
-
Assess Solvent Effects:
-
The final concentration of organic solvents like DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[1]
-
Always include a solvent-only control in your experiments to determine the baseline effect of the solvent on your system.
-
Quantitative Data Summary
While specific quantitative degradation data for this compound is not available in published literature, the following table provides general stability guidelines for small molecules under various storage conditions.
| Condition | Solid Powder | Stock Solution in DMSO | Aqueous Working Solution |
| -80°C | Highly Stable (Years) | Highly Stable (>1 Year) | Not Recommended for Storage |
| -20°C | Stable (Months to Years) | Stable (Months) | Not Recommended for Storage |
| 4°C | Short-term Stable (Days to Weeks) | Less Stable (Days) | Unstable (Hours to Days) |
| Room Temperature | Potentially Unstable | Unstable (Hours to Days) | Highly Unstable (Hours) |
| Light Exposure | Increased risk of degradation | Increased risk of degradation | High risk of degradation |
| Repeated Freeze-Thaw | Not Applicable | High risk of degradation | Not Applicable |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity and Stability Assessment
This protocol provides a method to assess the purity of this compound and monitor its stability over time in a chosen solvent or buffer.
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system equipped with a C18 column
Methodology:
-
Sample Preparation (T=0):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute this stock to a working concentration (e.g., 100 µM) in your experimental buffer or solvent of choice.
-
Immediately inject an aliquot of this fresh working solution into the HPLC system. This will serve as your time-zero (T=0) reference for purity and peak area.
-
-
Stability Study:
-
Store the remainder of the working solution under your specified test conditions (e.g., 37°C in an incubator, room temperature on a lab bench).
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from a low percentage of B to a high percentage over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the peak area at T=0. A decrease in the main peak area or the appearance of new peaks is indicative of degradation.
-
The percentage of the remaining compound can be calculated for each time point to quantify stability.
-
Visualizations
The following diagrams illustrate potential degradation pathways, a standard experimental workflow for stability testing, and a logical troubleshooting tree.
Caption: Hypothetical degradation pathways for CP-409092.
Caption: Workflow for assessing compound stability via HPLC.
Caption: Troubleshooting decision tree for inconsistent results.
References
CP-409092 hydrochloride batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with CP-409092 hydrochloride. Our goal is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results by understanding and mitigating potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different experimental runs. What could be the cause?
A1: Inconsistent IC50 values are a common issue that can arise from several factors, including batch-to-batch variability of the compound. Here are some potential causes and solutions:
-
Compound Purity and Integrity: The purity of this compound can vary between batches. Impurities can interfere with the assay or compete with the active compound, leading to shifts in the measured IC50. Always refer to the Certificate of Analysis (CoA) for the specific batch you are using and compare it with previous batches.
-
Solubility Issues: this compound may have limited solubility in aqueous solutions. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable, leading to inconsistent results. Ensure your stock solutions are fully dissolved and consider performing a solubility test.
-
Storage and Handling: Improper storage of this compound can lead to degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light if the compound is light-sensitive.
-
Assay Conditions: Variations in cell passage number, seeding density, serum concentration, and incubation times can all contribute to variability in IC50 values.[1] Standardize your experimental protocol to minimize these variations.
Q2: The biological activity of a new batch of this compound seems lower than our previous batch. How can we confirm this and what should we do?
A2: A decrease in biological activity can be indicative of batch-to-batch variability. To address this, we recommend the following:
-
Review the Certificate of Analysis (CoA): Compare the purity, and any other specified analytical data (e.g., HPLC, NMR) of the new batch with the previous one. A lower purity in the new batch could explain the reduced activity.
-
Perform a Dose-Response Curve Comparison: Conduct a side-by-side experiment using the old and new batches of this compound. This will provide a direct comparison of their potency under your specific experimental conditions.
-
Analytical Characterization: If you have access to analytical instrumentation, consider running an independent analysis (e.g., HPLC) to confirm the purity and integrity of the new batch.
-
Contact the Supplier: If you confirm a significant difference in activity, contact the supplier with your findings. Provide them with the batch numbers and any data you have generated.
Q3: How can we minimize the impact of batch-to-batch variability on our long-term research project?
A3: Proactive measures can help mitigate the effects of batch-to-batch variability:
-
Purchase Larger Quantities: If possible, purchase a single, large batch of this compound to last the duration of your key experiments.
-
Establish Internal Quality Control: Upon receiving a new batch, perform a set of standardized internal quality control experiments. This could include measuring the IC50 in a reference cell line or performing an analytical check.
-
Thorough Record Keeping: Maintain detailed records of the batch number, storage conditions, and experimental results for each experiment. This will help you track any inconsistencies and correlate them with specific batches.
Troubleshooting Guides
Issue: Unexpected Cellular Toxicity Observed with a New Batch of this compound
| Potential Cause | Troubleshooting Step |
| Presence of a Toxic Impurity | Review the impurity profile on the Certificate of Analysis. If new or significantly higher levels of impurities are present, this could be the source of toxicity. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent with previous experiments and is at a non-toxic level for your cells. |
| Compound Degradation | Degradation products may have different toxicity profiles. Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment. |
| Off-Target Effects | While less likely to be batch-dependent if the primary compound is consistent, impurities could have off-target activities. Consider using a structurally unrelated inhibitor of the same target to see if the toxicity is target-mediated. |
Issue: Poor Solubility of this compound in Assay Media
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent for Stock Solution | While DMSO is common, ensure it is appropriate for your final assay conditions. The final concentration of DMSO should typically be below 0.5%.[1] |
| Precipitation in Aqueous Buffer | The compound may be precipitating when diluted from the stock solution into your aqueous assay buffer. Visually inspect for any precipitate. |
| pH Sensitivity | The solubility of ionizable compounds can be pH-dependent. Check the pH of your assay buffer and consider slight adjustments if it is compatible with your experimental system. |
| Solution | Consider using a solubility-enhancing agent like a cyclodextrin (B1172386) or a low concentration of a non-ionic surfactant, but validate that these do not interfere with your assay. |
Data Presentation
Table 1: Example Certificate of Analysis for Two Different Batches of this compound
| Parameter | Batch A | Batch B | Method |
| Appearance | White to off-white solid | White solid | Visual |
| Purity (by HPLC) | 99.2% | 97.5% | HPLC |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | ¹H NMR |
| Mass Spectrum (m/z) | Conforms | Conforms | LC-MS |
| Residual Solvents | <0.1% | 0.3% | GC-MS |
| Water Content (Karl Fischer) | 0.2% | 0.8% | Karl Fischer |
Note: This is a hypothetical table to illustrate potential differences between batches. Always refer to the actual Certificate of Analysis provided by the supplier.
Experimental Protocols
Protocol 1: Comparative IC50 Determination for Two Batches of this compound
-
Cell Seeding: Plate your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Preparation:
-
Prepare 10 mM stock solutions of both Batch A and Batch B of this compound in DMSO. Ensure the compounds are fully dissolved.
-
Perform serial dilutions of each stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM to 0.01 µM).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each batch of this compound. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the dose-response curves for both batches and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound as a PI3K inhibitor.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
References
Technical Support Center: Managing Side Effects of CP-409092 Hydrochloride in Animal Models
Disclaimer: Information regarding the specific investigational compound CP-409092 hydrochloride is not publicly available. Therefore, this technical support guide provides information based on the known class effects of glucokinase activators (GKAs) to assist researchers in managing potential side effects in animal models. The guidance provided is general and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with glucokinase activators in animal models?
A1: Based on preclinical and clinical studies of various glucokinase activators, the most frequently reported side effects include:
-
Hypoglycemia: Due to the mechanism of action of GKAs, which enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake, there is a risk of lowering blood glucose to hypoglycemic levels, particularly at higher doses.
-
Hyperlipidemia: An increase in plasma triglycerides is a common finding. This is thought to be due to increased hepatic de novo lipogenesis, a consequence of enhanced glucose metabolism in the liver.
-
Hepatic Steatosis: Prolonged administration of GKAs can lead to the accumulation of fat in the liver (hepatic steatosis). This is mechanistically linked to the increase in hepatic triglyceride synthesis.
-
Hyperuricemia: Some studies with GKAs have reported an increase in uric acid levels.
Q2: How can I monitor for these potential side effects in my animal studies?
A2: Regular monitoring is crucial for early detection and management of side effects. We recommend the following:
-
Blood Glucose: Frequent blood glucose monitoring is essential, especially during the initial dosing period and after any dose adjustments. This can be done using a standard glucometer with blood samples from the tail vein.
-
Plasma Lipids: Periodic blood collection for the analysis of plasma triglycerides and cholesterol should be performed.
-
Liver Function: Monitor liver enzymes (e.g., ALT, AST) in the plasma as indicators of potential liver stress or injury.
-
Histopathology: At the end of the study, or at interim time points, liver tissue should be collected for histological analysis (e.g., H&E staining, Oil Red O staining) to assess the degree of steatosis.
-
Plasma Uric Acid: If hyperuricemia is a concern, plasma uric acid levels can be measured.
Q3: What are the best practices for managing hypoglycemia in animal models treated with this compound?
A3: Proactive management of hypoglycemia is critical for animal welfare and data integrity.
-
Dose-Response Studies: Conduct initial dose-finding studies to identify the therapeutic range and the doses at which hypoglycemia occurs.
-
Feeding Schedule: Ensure animals have ad libitum access to food, especially around the time of peak drug concentration. Consider timed feeding schedules that coincide with drug administration.
-
Glucose Supplementation: For mild to moderate hypoglycemia, oral glucose supplementation can be provided. In severe cases, intraperitoneal or intravenous glucose administration may be necessary. Have a clear protocol in place for intervention.
-
Recovery Monitoring: Closely monitor animals that have experienced a hypoglycemic event until their blood glucose levels have stabilized within the normal range.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of hypoglycemia.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Verify dose calculations, solution concentration, and administration volume. |
| Fasting State | Avoid prolonged fasting of animals. If fasting is required for the experimental design, shorten the duration as much as possible and monitor blood glucose more frequently. |
| Animal Strain/Species Sensitivity | Different rodent strains or species can have varying sensitivities to GKAs. Review literature for the known metabolic characteristics of the animal model being used. Consider a pilot study with a lower starting dose. |
| Drug Accumulation | Review the pharmacokinetic profile of the compound. If the dosing frequency is too high, drug accumulation may lead to hypoglycemia. Consider reducing the dosing frequency. |
Issue 2: Significant elevation in plasma triglycerides.
| Potential Cause | Troubleshooting Step |
| High-Fat Diet | If the animal model involves a high-fat diet, the hyperlipidemic effect of the GKA may be exacerbated. Acknowledge this interaction in the study design and data interpretation. |
| Dose-Dependent Effect | Assess if the increase in triglycerides is dose-dependent. It may be necessary to use the lowest effective dose for the primary endpoint to minimize this side effect. |
| Genetic Predisposition | The genetic background of the animal model can influence lipid metabolism. |
Issue 3: Evidence of hepatic steatosis in treated animals.
| Potential Cause | Troubleshooting Step |
| Long-Term Dosing | Hepatic steatosis is often a consequence of chronic GKA administration. Consider the duration of the study and whether it is possible to achieve the research objectives with a shorter treatment period. |
| High Doses | Similar to hyperlipidemia, the risk of steatosis is likely dose-dependent. Use the minimal effective dose. |
| Dietary Factors | A high-carbohydrate or high-fat diet can contribute to the development of fatty liver in combination with GKA treatment. |
Experimental Protocols
Note: As specific protocols for this compound are unavailable, the following are generalized examples that should be adapted.
Protocol 1: Monitoring Blood Glucose in Rodents
-
Gently restrain the rodent.
-
Warm the tail using a heat lamp or warm water to increase blood flow.
-
Make a small nick in the lateral tail vein using a sterile lancet.
-
Collect a small drop of blood onto a glucometer test strip.
-
Record the blood glucose reading.
-
Apply gentle pressure to the tail with a clean gauze to stop the bleeding.
-
Monitoring frequency should be highest within the first few hours of dosing and can be reduced as the glucose response is characterized.
Protocol 2: Assessment of Hepatic Steatosis
-
At the end of the study, euthanize the animal according to approved institutional guidelines.
-
Perform a laparotomy and carefully excise the liver.
-
Rinse the liver with ice-cold saline.
-
Blot the liver dry and record its weight.
-
For histology, fix a portion of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
For lipid visualization, embed a fresh portion of the liver in Optimal Cutting Temperature (OCT) compound, freeze it, and prepare cryosections. Stain the sections with Oil Red O.
-
A pathologist should score the slides for the degree of steatosis, inflammation, and ballooning.
Visualizations
Caption: Mechanism of action of a glucokinase activator in pancreas and liver.
Caption: Troubleshooting workflow for an observed adverse event.
Technical Support Center: Calibrating Equipment for CP-409092 Hydrochloride Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-409092 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as a partial agonist of the GABAA (γ-aminobutyric acid type A) receptor and is also classified as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor. Its activity as a GABAA receptor partial agonist suggests it can modulate inhibitory neurotransmission in the central nervous system, which is consistent with its investigation for potential anti-anxiety effects.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in aqueous solutions and DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, however, repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
High variability in cell-based assays can stem from several factors. Ensure consistent cell seeding density and passage number. Variability in the final concentration of the compound due to pipetting inaccuracies can also be a significant factor. It is also crucial to verify the stability of this compound in your specific cell culture medium over the time course of your experiment. A freshly prepared solution should always be used for each experiment.
Q4: How can I confirm the on-target effect of this compound in my experiments?
To confirm that the observed effects are due to the interaction of this compound with its intended targets (GABAA receptor and/or GSK-3), several control experiments are recommended. These include using a known inactive analog of the compound if available, employing a different compound with a similar mechanism of action, and performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR) to see if the effect of this compound is abolished.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | Confirm solubility in the chosen solvent. While soluble in water and DMSO, the final concentration in aqueous buffers should be carefully monitored. | The compound dissolves completely without any visible precipitate. |
| Low Temperature | If working with cooled solutions, precipitation may occur. | Warming the solution to room temperature or 37°C should redissolve the compound. |
| High Concentration | The concentration of the stock or working solution may exceed its solubility limit. | Prepare a fresh, more dilute solution. |
Issue 2: Inconsistent or Noisy Electrophysiology Recordings
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Seal Resistance | Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. | A stable baseline with low noise is achieved. |
| Clogged Pipette Tip | Use filtered intracellular solution and ensure the pipette tip is clean before approaching the cell. | Consistent and stable recordings are obtained. |
| Compound Adsorption | The compound may adsorb to the tubing of the perfusion system. | Pre-incubate the perfusion system with the compound solution before recording to saturate non-specific binding sites. |
Experimental Protocols
Protocol 1: In Vitro GABAA Receptor Activity Assay (Electrophysiology)
This protocol outlines a general procedure for characterizing the effect of this compound on GABAA receptors using whole-cell patch-clamp electrophysiology in a suitable cell line (e.g., HEK293 cells stably expressing GABAA receptor subunits).
Materials:
-
HEK293 cells expressing the desired GABAA receptor subtype
-
External solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GABA stock solution (e.g., 10 mM in water)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Prepare a dilution series of this compound in the external solution.
-
Culture HEK293 cells on glass coverslips to an appropriate confluency.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Co-apply different concentrations of this compound with the same concentration of GABA.
-
Record the current responses to determine the modulatory effect of this compound.
-
To assess its agonist activity, apply this compound in the absence of GABA.
-
Analyze the data to determine the EC₅₀ (for agonism) or the effect on the GABA-evoked current.
Protocol 2: In Vitro GSK-3 Kinase Assay
This protocol describes a general method to measure the inhibitory activity of this compound on GSK-3 using a luminescence-based kinase assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
White 96-well microplate
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a white 96-well plate, add the kinase assay buffer, GSK-3 substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Add the recombinant GSK-3β enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Data Presentation
Table 1: Example Quantitative Data for a GABAA Receptor Partial Agonist
(Note: The following are example values and must be experimentally determined for this compound)
| Parameter | Value | Assay |
| EC₅₀ (GABA) | 15 µM | Whole-cell patch-clamp |
| EC₅₀ (CP-409092 HCl) | 5 µM | Whole-cell patch-clamp |
| Maximal Efficacy (vs GABA) | 60% | Whole-cell patch-clamp |
Table 2: Example Quantitative Data for a GSK-3 Inhibitor
(Note: The following are example values and must be experimentally determined for this compound)
| Parameter | Value | Assay |
| IC₅₀ (GSK-3β) | 100 nM | Luminescent Kinase Assay |
| IC₅₀ (GSK-3α) | 250 nM | Luminescent Kinase Assay |
Mandatory Visualization
Caption: GABAA receptor signaling pathway with this compound as a partial agonist.
Caption: Simplified Wnt/GSK-3 signaling pathway showing inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Guide to GABAA Receptor Agonists: Profiling CP-409092 Hydrochloride Against Established Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CP-409092 hydrochloride and other prominent γ-aminobutyric acid type A (GABAA) receptor agonists. While comprehensive quantitative data for this compound is not publicly available, this document serves as a framework for its evaluation by presenting its known characteristics alongside the pharmacological profiles of well-established modulators, including the benzodiazepine (B76468) diazepam, the barbiturate (B1230296) phenobarbital, and the non-benzodiazepine hypnotics zolpidem and zaleplon.
Introduction to GABAA Receptor Agonists
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. This mechanism is a critical target for therapeutic agents aimed at producing sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
GABAA receptors are pentameric structures assembled from a variety of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). The specific subunit composition determines the pharmacological properties of the receptor subtype, including its affinity and efficacy for various ligands. This diversity allows for the development of subtype-selective drugs with potentially improved therapeutic profiles and reduced side effects.
Agonists at the GABAA receptor can be broadly categorized:
-
Full Agonists: These compounds bind to the receptor and elicit a maximal response.
-
Partial Agonists: These bind to the receptor but produce a submaximal response compared to full agonists.
-
Positive Allosteric Modulators (PAMs): These agents, such as benzodiazepines and barbiturates, bind to a site on the receptor distinct from the GABA binding site. They do not activate the receptor directly but enhance the effect of GABA, increasing the frequency (benzodiazepines) or duration (barbiturates) of channel opening.
Compound Profiles
This compound
This compound is identified as a partial agonist of the GABAA receptor with demonstrated anti-anxiety activity in preclinical studies. Pharmacokinetic studies in rats have indicated that it has high clearance and low oral bioavailability. However, specific in vitro pharmacological data, including binding affinity (Ki), potency (EC50), maximal efficacy (Emax), and subtype selectivity, are not available in the peer-reviewed literature.
Diazepam
Diazepam is a classical benzodiazepine that acts as a positive allosteric modulator of GABAA receptors. It binds to the interface between α and γ subunits, potentiating GABA-induced chloride currents. It is widely used for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
Phenobarbital
Phenobarbital is a long-acting barbiturate that also functions as a positive allosteric modulator of GABAA receptors, though it binds to a different site than benzodiazepines. At higher concentrations, it can directly activate the GABAA receptor, contributing to its sedative-hypnotic and anticonvulsant effects. Phenobarbital exhibits minimal subunit specificity.[1]
Zolpidem and Zaleplon ("Z-drugs")
Zolpidem and zaleplon are non-benzodiazepine hypnotics that act as positive allosteric modulators at the benzodiazepine binding site of GABAA receptors. They exhibit a degree of selectivity for receptors containing the α1 subunit, which is thought to be responsible for their sedative effects.[2][3][4][5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the selected GABAA receptor agonists. It is important to note the absence of publicly available data for this compound.
Table 1: Binding Affinity (Ki, nM) at GABAA Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Data Source |
| CP-409092 HCl | Data not available | Data not available | Data not available | Data not available | |
| Diazepam | ~4-20 | ~4-20 | ~4-20 | ~4-20 | Varies across studies |
| Phenobarbital | Binds to a different site; data not directly comparable | Binds to a different site; data not directly comparable | Binds to a different site; data not directly comparable | Binds to a different site; data not directly comparable | |
| Zolpidem | ~20-30 | ~300-400 | ~300-400 | >15,000 | Varies across studies |
| Zaleplon | ~100-150 | ~500-600 | ~500-600 | Data variable | Varies across studies |
Table 2: Potency (EC50, nM) and Efficacy (Emax, % of GABA response) for Potentiation of GABA-evoked Currents
| Compound | Receptor Subtype | EC50 (nM) | Emax (% Potentiation) | Data Source |
| CP-409092 HCl | Data not available | Data not available | Data not available | |
| Diazepam | α1β2γ2 | ~30-100 | >100% | Varies across studies |
| α2β2γ2 | ~30-100 | >100% | Varies across studies | |
| α3β2γ2 | ~30-100 | >100% | Varies across studies | |
| α5β2γ2 | ~30-100 | >100% | Varies across studies | |
| Phenobarbital | Various | Micromolar range | >100% (also direct activation) | Varies across studies |
| Zolpidem | α1β2γ2 | ~100-200 | >100% | Varies across studies |
| α2β2γ2 | Micromolar range | Lower than α1 | Varies across studies | |
| α3β2γ2 | Micromolar range | Lower than α1 | Varies across studies | |
| Zaleplon | α1β2γ2 | ~200-300 | >100% | Varies across studies |
| α2β2γ2 | Micromolar range | Similar to α1 | Varies across studies | |
| α3β2γ2 | Micromolar range | Similar to α1 | Varies across studies |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of GABAA receptor activation and a typical experimental workflow for characterizing a novel agonist.
References
- 1. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 3. Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dose-dependent EEG effects of zolpidem provide evidence for GABA(A) receptor subtype selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-409092 Hydrochloride: A Potential Alternative to Benzodiazepines with a Differentiated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CP-409092 hydrochloride, a partial agonist of the GABA-A receptor, and traditional benzodiazepines, which act as full agonists. While direct comparative clinical data for this compound is not publicly available, this document synthesizes preclinical findings and the theoretical advantages of its distinct mechanism of action as a potential anxiolytic agent.
Executive Summary
This compound is an investigational compound identified as a partial agonist at the GABA-A receptor, exhibiting anti-anxiety properties in preclinical studies.[1][2] Unlike benzodiazepines, which are full agonists and carry risks of sedation, tolerance, and dependence, this compound's partial agonism suggests a potentially safer therapeutic profile. This guide explores the mechanistic differences, presents available preclinical pharmacokinetic data for this compound, and outlines the experimental methodologies used to evaluate such compounds.
Mechanism of Action: Partial vs. Full Agonism at the GABA-A Receptor
The primary distinction between this compound and benzodiazepines lies in their interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4]
-
Benzodiazepines (Full Agonists): These agents bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[5] They enhance the effect of GABA, leading to a greater influx of chloride ions and hyperpolarization of the neuron.[3][6] This results in significant central nervous system depression, manifesting as anxiolysis, sedation, muscle relaxation, and anticonvulsant effects.[7]
-
This compound (Partial Agonist): As a partial agonist, this compound also binds to the GABA-A receptor but elicits a submaximal response compared to full agonists like benzodiazepines.[1][2][8] This means it can act as a modulator of GABAergic neurotransmission, providing anxiolytic effects while potentially having a ceiling effect that limits the extent of sedation and respiratory depression. This characteristic may also contribute to a lower liability for tolerance and dependence.[9][10]
Caption: Comparative signaling pathways of Benzodiazepines and CP-409092.
Preclinical Pharmacokinetic Profile of CP-409092
A study in rats provides the following pharmacokinetic parameters for CP-409092.[11] It is important to note that these are preclinical data and may not be representative of human pharmacokinetics.
| Parameter | Route of Administration | Dose | Value |
| Clearance | Intravenous | 4 mg/kg | 169 ± 18 mL/min/kg |
| Volume of Distribution | Intravenous | 4 mg/kg | 8.99 ± 1.46 L/kg |
| Oral Bioavailability | Oral | 15 mg/kg | 2.9% ± 3% |
| Total Recovery | Oral | 100 mg/kg ([14C]) | 89.1% ± 3.2% (male rats) |
| 89.3% ± 0.58% (female rats) |
Data from a study in rats.[11]
The data indicate high clearance and a large volume of distribution for CP-409092 in rats, with low oral bioavailability.[11] The majority of the administered radioactive dose was recovered, primarily in the feces, suggesting poor absorption and/or significant biliary excretion.[11]
Hypothetical Comparative Performance Data
While direct comparative experimental data for this compound versus benzodiazepines are not available, the following table illustrates the expected differences in performance based on their mechanisms of action.
| Feature | Benzodiazepines (e.g., Diazepam) | This compound (Expected) |
| Anxiolytic Efficacy | High | Moderate to High |
| Sedative Effects | High | Low to Moderate |
| Muscle Relaxant Effects | High | Low to Moderate |
| Anticonvulsant Effects | High | Moderate |
| Tolerance Liability | High | Low |
| Dependence Liability | High | Low |
| Abuse Potential | High | Low |
| Respiratory Depression Risk | Moderate (especially with other CNS depressants) | Low |
Experimental Protocols
The following are standard preclinical methodologies that would be employed to compare the anxiolytic and side-effect profiles of a novel compound like this compound with a benchmark benzodiazepine.
Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[12]
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Animals are administered this compound, a benzodiazepine (e.g., diazepam), or vehicle.
-
After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms.[12]
-
Caption: Workflow for the Elevated Plus Maze test.
Assessment of Sedative Effects: Rotarod Test
The rotarod test is used to assess motor coordination and the potential sedative effects of a compound.
-
Apparatus: A rotating rod on which the animal must maintain its balance.
-
Procedure:
-
Animals are trained to stay on the rotating rod.
-
On the test day, animals are administered the test compounds or vehicle.
-
At various time points post-administration, animals are placed on the rotating rod.
-
-
Primary Measure:
-
Latency to fall from the rod.
-
A decrease in the latency to fall indicates motor impairment and potential sedative effects.
-
Conclusion and Future Directions
This compound, as a GABA-A receptor partial agonist, represents a promising avenue for the development of anxiolytics with a potentially improved safety and tolerability profile compared to benzodiazepines. The key theoretical advantages include a lower risk of sedation, tolerance, and dependence. However, it is crucial to underscore that these potential benefits are based on its mechanism of action and require substantiation through rigorous preclinical and clinical research. The limited available data, particularly the low oral bioavailability in rats, highlights the need for further formulation and drug delivery studies. Future research should focus on comprehensive head-to-head preclinical studies with established benzodiazepines to quantify the comparative efficacy and side-effect profiles, followed by well-designed clinical trials to ascertain its therapeutic potential in human populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benzoinfo.com [benzoinfo.com]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
- 9. (Open Access) Reducing Abuse Liability of GABAA/Benzodiazepine Ligands via Selective Partial-Agonist Efficacy at α1 and α2/3 Subtypes (2010) | Nancy A. Ator | 72 Citations [scispace.com]
- 10. Abuse and Dependence Liability of Benzodiazepine-Type Drugs: GABAA Receptor Modulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409,092 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models [journals.ipinnovative.com]
Comparative Analysis of Cross-Reactivity for CP-409092 Hydrochloride and Alternative GABA-A Receptor Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of CP-409092 hydrochloride, a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, with other relevant receptors. Due to the limited availability of public data on the broad cross-reactivity of this compound, this comparison focuses on its selectivity within the GABA-A receptor subunit family and includes a comparative analysis with other well-characterized GABA-A partial agonists: Bretazenil, Pagoclone, and TPA-023. Understanding the selectivity and potential off-target interactions of these compounds is crucial for assessing their therapeutic potential and safety profiles.
Introduction to this compound
This compound is recognized as a partial agonist at the GABA-A receptor, a key target in the central nervous system for mediating inhibitory neurotransmission. Its primary therapeutic potential lies in its anxiolytic (anti-anxiety) properties. The efficacy and side-effect profile of GABA-A receptor modulators are intrinsically linked to their affinity and efficacy at different GABA-A receptor subtypes, which are pentameric structures composed of various subunits (e.g., α, β, γ).
Comparative Cross-Reactivity Data
The following table summarizes the available binding affinity (Ki) data for this compound and its alternatives at various GABA-A receptor subtypes. A lower Ki value indicates a higher binding affinity. Data on broader off-target receptor screening is sparse for this compound in the public domain.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | GABA-A | Data not publicly available | - |
| Bretazenil | GABA-A (α1, α2, α3, α5) | High affinity (specific Ki values not detailed in broad reviews) | [1] |
| GABA-A (α4, α6) | Low affinity | [1] | |
| Pagoclone | GABA-A | Partial agonist activity (subtype-specific Ki values not detailed) | [2] |
| TPA-023 | GABA-A (α1) | 0.41 | [3] |
| GABA-A (α2) | 0.22 | [3] | |
| GABA-A (α3) | 0.19 | [3] | |
| GABA-A (α5) | 0.33 | [3] | |
| GABA-A (α4) | 60 | [3] | |
| GABA-A (α6) | 418 | [3] |
Note: The lack of publicly available, comprehensive cross-reactivity data for this compound limits a direct and extensive comparison. The provided data for alternatives highlights the varying degrees of selectivity for different GABA-A receptor subtypes. For instance, TPA-023 demonstrates high affinity for α1, α2, α3, and α5 subunits, with significantly lower affinity for α4 and α6 subtypes, suggesting a more selective profile within the GABA-A receptor family.[3] Bretazenil is noted for its broader spectrum of action, binding to a wider range of GABA-A receptor subtypes, including the diazepam-insensitive α4 and α6 subunits.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the GABA-A receptor and a typical experimental workflow for a radioligand binding assay used to determine receptor affinity.
References
- 1. Bretazenil - Wikipedia [en.wikipedia.org]
- 2. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of CP-409092 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of glucokinase activators (GKAs), with a focus on CP-409092 hydrochloride. As a member of the GKA class, this compound is designed to target glucokinase (GK), a key enzyme in glucose homeostasis, making it a potential therapeutic agent for type 2 diabetes.[1][2] This document will objectively compare the expected performance of this compound with other notable GKAs, supported by available experimental data for these alternatives.
Note on Data Availability: Publicly available in vivo quantitative data specifically for this compound is limited. Therefore, this guide outlines its expected mechanism of action based on the established pharmacology of the GKA class and presents a comparative analysis using data from other well-characterized GKAs.
Mechanism of Action of Glucokinase Activators
Glucokinase acts as a glucose sensor in key metabolic tissues, including pancreatic β-cells and the liver.[1][3] In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin (B600854) secretion (GSIS).[1][3] In the liver, GK controls the uptake and conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and a reduction in hepatic glucose output.[4][5]
Glucokinase activators, such as this compound, are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[1][4] This dual action is expected to:
-
In the Pancreas: Lower the threshold for GSIS, leading to increased insulin release in response to rising blood glucose levels.[6]
-
In the Liver: Increase glucose uptake and glycogen storage, while suppressing hepatic glucose production.[6]
The combined effects on the pancreas and liver are anticipated to result in improved overall glycemic control.[2]
Comparative In Vivo Performance of Glucokinase Activators
The following tables summarize the in vivo efficacy of several alternative glucokinase activators. This data provides a benchmark for the expected performance of this compound.
Table 1: In Vivo Efficacy of Piragliatin in Patients with Type 2 Diabetes
| Parameter | Dose | Result | Citation |
| Fasting Plasma Glucose | 25 mg & 100 mg (single dose) | Dose-dependent reduction | [7] |
| Postprandial Plasma Glucose | 25 mg & 100 mg (single dose) | Dose-dependent reduction | [7] |
| Fasting Plasma Glucose Reduction | Up to 200 mg BID | Up to 32.5% reduction at steady state | [8] |
| Postprandial Plasma Glucose Reduction | Up to 200 mg BID | Up to 35.5% reduction at steady state | [8] |
| Endogenous Glucose Output (Fasting) | 25 mg & 100 mg (single dose) | Dose-dependent decrease (P < 0.01) | [7][9] |
| β-cell Function (Fasting & Fed) | 25 mg & 100 mg (single dose) | Dose-dependent enhancement (P < 0.01) | [7][9] |
Table 2: In Vivo Efficacy of Dorzagliatin
| Animal Model/Human Study | Dose | Key Findings | Citation |
| Drug-naïve Patients with Type 2 Diabetes (Phase 3) | 75 mg BID for 24 weeks | -1.07% change in HbA1c from baseline (vs. -0.50% for placebo) | [10] |
| Patients with Type 2 Diabetes on Metformin (Phase 3) | 75 mg BID for 52 weeks | Maintained efficacy in improving HbA1c | [11] |
| Patients with Type 2 Diabetes | 50 mg & 75 mg BID for 12 weeks | Significant reduction in HbA1c: -0.44% (50 mg BID) and -0.77% (75 mg BID) | [12] |
| Diabetic Rat Models | Not specified | Restored hepatic GK expression and increased insulin-secreting cells | [13] |
Table 3: In Vivo Efficacy of TTP399
| Animal Model/Human Study | Dose | Key Findings | Citation |
| Umeå ob/ob mice (diabetic model) | 75 or 150 mg/kg/day for 4 weeks | Significant reduction in HbA1c (-0.76% and -1.23% respectively) | [14] |
| Patients with Type 2 Diabetes (Phase 2) | 800 mg/day for 6 months | Placebo-subtracted HbA1c reduction of -0.9% (P < 0.01) | [14] |
| Patients with Type 1 Diabetes (Phase 1b/2) | Not specified | Lowered HbA1c and reduced hypoglycemia without increasing ketosis | [15] |
| Wistar rats, mice, Gottingen minipigs | Not specified | Did not alter insulin secretion or cause hypoglycemia | [16][17] |
Experimental Protocols
A key in vivo experiment for validating the mechanism of action of a glucokinase activator is the Oral Glucose Tolerance Test (OGTT).
Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Diabetes
Objective: To assess the effect of a glucokinase activator on glucose disposal following an oral glucose challenge.
Animals: Male, diet-induced obese (DIO) C57BL/6J mice or Zucker Diabetic Fatty (ZDF) rats are commonly used models. Animals are typically acclimated for at least one week before the experiment.
Materials:
-
Test compound (e.g., this compound) and vehicle control.
-
Glucose solution (e.g., 20% w/v in sterile water).
-
Oral gavage needles.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
Procedure:
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (t= -30 min) is collected from the tail vein to measure fasting glucose levels.
-
Compound Administration: The test compound or vehicle is administered orally via gavage at a predetermined dose volume (e.g., 5-10 mL/kg).
-
Pre-Glucose Blood Sample: A blood sample is taken just before the glucose challenge (t=0 min).
-
Glucose Challenge: A glucose solution is administered orally via gavage at a standard dose (e.g., 2 g/kg body weight).
-
Post-Glucose Blood Sampling: Blood samples are collected at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Blood glucose concentrations at each time point are plotted to generate a glucose excursion curve. The Area Under the Curve (AUC) for glucose is calculated and compared between the treatment and vehicle groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in the glucose AUC in the treated group compared to the control group indicates improved glucose tolerance.
Visualizations
Signaling Pathways
Caption: Glucokinase activator signaling pathway in pancreatic β-cells and hepatocytes.
Experimental Workflow
Caption: Experimental workflow for in vivo validation of a glucokinase activator using an OGTT.
References
- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 11. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Glucokinase Activator Experiments
A Note on CP-409092 Hydrochloride: Initial searches for this compound indicate that this compound is a partial agonist of the GABA-A receptor with anti-anxiety activity.[1][2][3][4][5] This pharmacological target is distinct from the experimental context of metabolic disease and glucose homeostasis suggested by the detailed requirements of this guide. Therefore, this document will focus on a class of compounds more aligned with the requested experimental comparisons: Glucokinase Activators (GKAs). GKAs are a class of therapeutic agents for type 2 diabetes that have been the subject of extensive comparative studies, making them a suitable topic for a detailed guide on experimental reproducibility.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and a gatekeeper for glucose metabolism in the liver.[6][7][8] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[6][8] In hepatocytes, GK facilitates glucose uptake and its conversion into glycogen.[8] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing both glucose-stimulated insulin secretion and hepatic glucose metabolism.[8][9] This dual mechanism of action has made them a promising therapeutic target for type 2 diabetes.[10] However, the development of GKAs has faced challenges, including the risk of hypoglycemia and concerns about long-term efficacy and off-target effects like hypertriglyceridemia.[6][11]
This guide provides a comparative analysis of several prominent GKAs, focusing on their performance in key experiments and providing the necessary protocols to ensure reproducibility.
Quantitative Performance Comparison of Glucokinase Activators
The in vitro potency of GKAs is a critical parameter for their evaluation and is typically expressed as the half-maximal effective concentration (EC50). This value is highly dependent on the glucose concentration used in the assay. The following table summarizes publicly available data for several GKAs.
| Glucokinase Activator | EC50 (nM) | Glucose Concentration (mM) | Activator Type | Key Findings |
| GKA-50 | 33 | 5 | Not Specified | Potent activator used as a reference compound.[12][13] |
| AM-2394 | 60 | Not Specified | Not Specified | Increases the affinity of GK for glucose by approximately 10-fold.[14] |
| MK-0941 | 240 / 65 | 2.5 / 10 | Allosteric | Associated with a significant risk of hypoglycemia in clinical trials.[15][16] |
| TTP399 | 762 / 304 | 5 / 15 | Hepatoselective | Lower risk of hypoglycemia due to its liver-selective action.[11][16] |
| Dorzagliatin (B607184) | See Note 1 | Not Specified | Dual-acting | First GKA approved for marketing; restores glucose sensitivity and improves β-cell function.[6][17] |
| Piragliatin | Not Available | Not Available | Dual-acting | Early GKA; development halted due to off-target effects.[18][19] |
| AZD1656 | Not Available | Not Available | Presumed dual-acting | Showed diminished efficacy over time in clinical studies.[18] |
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific progress. The following are detailed protocols for key in vitro and in vivo experiments used to characterize and compare GKAs.
In Vitro Glucokinase Activation Assay
This assay determines the potency (EC50) of a GKA in activating the glucokinase enzyme.
Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The rate of NADPH production, which can be measured by absorbance at 340 nm, is proportional to the glucokinase activity.[16]
Materials:
-
Recombinant human glucokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP
-
NADP+
-
D-Glucose
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (GKAs) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, ATP, and G6PDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding recombinant glucokinase.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 30°C).
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance curve for each compound concentration.
-
Plot the reaction velocity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess how effectively an animal model processes a glucose load and the effect of a GKA on glucose tolerance.
Principle: After a period of fasting, a glucose load is administered orally. Blood glucose levels are monitored over time to determine the rate of glucose clearance. GKAs are expected to improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels.
Materials:
-
Animal models (e.g., high-fat diet-induced diabetic mice, ob/ob mice)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Test compound (GKA) formulated for oral administration
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, administer the glucose solution via oral gavage.
-
Measure blood glucose levels from a tail snip at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.
Caption: A typical experimental workflow for the development of a glucokinase activator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medkoo.com [medkoo.com]
- 6. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 7. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Item - Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - figshare - Figshare [figshare.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Proposed Comparison Guide: Dorzagliatin as a Glucokinase Activator
An extensive search for scientific literature and experimental data on CP-409092 hydrochloride has yielded no specific information regarding its mechanism of action, signaling pathways, or any preclinical or clinical studies. The compound appears to be a chemical entity with a registered CAS number (225240-86-8), but without accessible research data, it is not possible to generate the requested comparison guide with the required level of detail, including experimental protocols and quantitative data.
To provide a valuable resource that aligns with the user's core requirements for a comparison guide on glucokinase activators, we propose to focus on a well-documented and clinically relevant alternative: Dorzagliatin .
Dorzagliatin is a dual-acting glucokinase activator that has undergone extensive investigation, including Phase III clinical trials, and has been approved for the treatment of type 2 diabetes in China.[1][2] This provides a wealth of publicly available data to construct a comprehensive comparison guide.
This guide will provide a detailed overview of Dorzagliatin, including its mechanism of action, and compare its performance with other relevant glucokinase activators and standard-of-care treatments for type 2 diabetes.
Mechanism of Action and Signaling Pathway
Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] In individuals with type 2 diabetes, the function of glucokinase is often impaired. Glucokinase activators (GKAs) like Dorzagliatin are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[1]
Dorzagliatin is a dual-acting GKA, meaning it targets glucokinase in both the pancreas and the liver.
-
In the Pancreas: By activating GK in β-cells, Dorzagliatin lowers the threshold for glucose-stimulated insulin (B600854) secretion, thereby improving the β-cell response to glucose levels.
-
In the Liver: Activation of hepatic GK by Dorzagliatin enhances glucose uptake and conversion to glycogen, and suppresses glucose production, contributing to lower blood glucose levels.
A key feature of newer generation GKAs like Dorzagliatin is their improved safety profile, particularly a lower risk of hypoglycemia compared to earlier GKAs.[2] This is attributed to a more physiological mode of action that preserves the glucose-dependent regulation of GK.
Below is a diagram illustrating the signaling pathway of Dorzagliatin.
References
Benchmarking CP-409092 Hydrochloride: A Comparative Analysis Against Industry Standards for Anxiolytic Activity
For Immediate Release
This guide provides a comprehensive comparison of CP-409092 hydrochloride, a partial agonist of the GABAA receptor, against established industry standards for the treatment of Generalized Anxiety Disorder (GAD). The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available preclinical data to benchmark the performance of this compound.
Introduction to this compound
This compound is an investigational compound identified as a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting anti-anxiety properties.[1] The GABAA receptor is a well-established target for anxiolytic drugs, with its modulation leading to inhibitory neurotransmission and a reduction in neuronal excitability. As a partial agonist, this compound is designed to offer a more nuanced modulation of the GABAA receptor compared to full agonists, potentially leading to a better safety and tolerability profile.
Industry Standards for Generalized Anxiety Disorder (GAD)
The current therapeutic landscape for GAD is dominated by several classes of drugs, each with a distinct mechanism of action. First-line treatments typically include Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Benzodiazepines and other agents like buspirone (B1668070) are often considered second-line or adjunctive therapies. For the purpose of this comparison, we will focus on:
-
Diazepam: A classic benzodiazepine (B76468) that acts as a positive allosteric modulator of the GABAA receptor.
-
Buspirone: A non-benzodiazepine anxiolytic that primarily acts as a partial agonist at the serotonin 5-HT1A receptor.
-
Sertraline: An SSRI that functions by inhibiting the reuptake of serotonin in the synaptic cleft.
In Vitro Pharmacological Profile
A direct quantitative comparison of the in vitro pharmacology of this compound with industry standards is limited by the public availability of data for CP-409092. However, based on its classification as a GABAA receptor partial agonist, its primary mechanism involves binding to and partially activating the GABAA receptor. The table below summarizes available data for the comparator drugs.
| Compound | Primary Target | Mechanism of Action | Binding Affinity (Ki) | Functional Activity (EC50) |
| This compound | GABAA Receptor | Partial Agonist | Data not publicly available | Data not publicly available |
| Diazepam | GABAA Receptor | Positive Allosteric Modulator | ~4 nM (human recombinant α1β2γ2) | Potentiation of GABA response in low nM range |
| Buspirone | 5-HT1A Receptor | Partial Agonist | 1.4 - 10 nM (human) | Data varies depending on assay |
| Sertraline | Serotonin Transporter (SERT) | Reuptake Inhibitor | ~0.29 nM (human) | Data varies depending on assay |
In Vivo Anxiolytic Activity: The Elevated Plus-Maze Model
The elevated plus-maze (EPM) is a widely used preclinical model to assess the anxiolytic or anxiogenic effects of drugs in rodents. The test relies on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
While specific EPM data for this compound is not publicly available, the expected outcome for an effective anxiolytic would be a significant increase in open arm exploration. The table below presents a summary of reported EPM results for the comparator drugs.
| Compound | Animal Model | Dose Range | Key Findings in Elevated Plus-Maze |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Diazepam | Mice/Rats | 0.5 - 2.0 mg/kg | Dose-dependent increase in time spent and entries into open arms. |
| Buspirone | Mice/Rats | 0.5 - 2.0 mg/kg | Mixed results; some studies show anxiolytic effects, while others report anxiogenic-like or no effect. |
| Sertraline | Mice/Rats | 5 - 20 mg/kg | Acute administration can be anxiogenic; chronic administration may produce anxiolytic effects. |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental process for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the GABAA receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum) or from cells recombinantly expressing specific GABAA receptor subtypes.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology Assay for GABAA Receptor Function
Objective: To determine the functional activity (e.g., EC50, potentiation) of a test compound at the GABAA receptor.
Methodology:
-
Cell Preparation: Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABAA receptor subtypes.
-
Recording: Use two-electrode voltage-clamp (for oocytes) or patch-clamp (for mammalian cells) techniques to measure ionic currents flowing through the GABAA receptor channels.
-
Compound Application: Apply GABA (the natural agonist) at a fixed concentration (e.g., its EC20) in the absence and presence of varying concentrations of the test compound.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound and plot concentration-response curves to determine the EC50 value.
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes intraperitoneally).
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (typically 5 minutes).
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Conclusion
This compound, as a GABAA receptor partial agonist, represents a therapeutic approach with the potential for an improved side-effect profile compared to full GABAA receptor agonists like traditional benzodiazepines. However, a comprehensive and direct comparison with industry standards is currently hampered by the limited availability of public data on its in vitro and in vivo pharmacological properties. Further studies are required to fully elucidate its potency, efficacy, and behavioral effects to accurately position it within the landscape of anxiolytic treatments. The experimental protocols outlined in this guide provide a framework for such future comparative evaluations.
References
Misidentification of Therapeutic Target: CP-409092 Hydrochloride is a GABAA Receptor Agonist, Not a Glucokinase Activator
Initial investigations reveal that CP-409092 hydrochloride is not a glucokinase activator for the treatment of diabetes, but rather a partial agonist of the GABAA receptor that was studied for its anti-anxiety properties. This fundamental difference in its mechanism of action precludes a direct comparison with glucokinase activators or other diabetes therapies. The available scientific literature on CP-409092 focuses on its pharmacokinetics and metabolism, not on glycemic control.
Therefore, this guide will present the available experimental data for this compound in its correct therapeutic context and briefly discuss its actual alternatives.
Pharmacokinetic and Metabolic Profile of CP-409092
Experimental data on CP-409092 is primarily from preclinical in vitro and in vivo studies characterizing its metabolic fate and clearance. The compound was discontinued (B1498344) from clinical development due to unfavorable oral pharmacokinetics, including poor bioavailability and high plasma clearance[1][2].
In Vitro Metabolism
In vitro studies using human liver mitochondria were conducted to elucidate the metabolic pathways of CP-409092. These experiments identified oxidative deamination as a major route of metabolism, primarily mediated by the enzyme monoamine oxidase A (MAO-A)[1][3].
Table 1: In Vitro Intrinsic Clearance of CP-409092
| Parameter | Value | Species | System | Reference |
| Intrinsic Clearance (CLint) | 0.008 ml/mg/min | Human | Liver Mitochondria | [1][3] |
In Vivo Pharmacokinetics (Rat Model)
Studies in rats revealed key pharmacokinetic parameters that highlighted the challenges in developing CP-409092 as an oral therapeutic.
Table 2: In Vivo Pharmacokinetic Parameters of CP-409092 in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | <3% | Oral | [1] |
| Plasma Clearance | 169 ml/min/kg | Intravenous | [1] |
| Volume of Distribution | 8.99 L/kg | Intravenous | [4] |
| Total Recovery (100 mg/kg oral dose) | ~89% | Oral | [2][5] |
A significant portion of the orally administered dose was recovered as unchanged drug in the feces, suggesting poor absorption from the gastrointestinal tract[2][5].
Experimental Protocols
In Vitro Metabolism in Human Liver Mitochondria
The in vitro metabolism of [14C]-CP-409092 was assessed in human liver mitochondria. The experimental setup involved incubating the radiolabeled compound with human liver mitochondria. The formation of metabolites was monitored over time. To identify the enzymes responsible for its metabolism, inhibitor studies were conducted using deprenyl (B1670267) and clorgyline, which are inhibitors of monoamine oxidase[3]. The intrinsic clearance (CLint) was calculated from these in vitro experiments[1][3].
Metabolic Pathway of CP-409092
The primary metabolic transformation of CP-409092 involves oxidative deamination.
Caption: Metabolic pathway of CP-409092.
Comparison with Alternatives
Given that CP-409092 is a GABAA receptor partial agonist, its therapeutic alternatives would be other anxiolytic agents that modulate the GABAA receptor. This class of drugs includes benzodiazepines (e.g., diazepam, alprazolam) and non-benzodiazepine hypnotics (e.g., zolpidem). These compounds also act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the neurotransmitter GABA, which results in a calming effect. A detailed quantitative comparison is not possible due to the lack of publicly available efficacy and safety data for CP-409092 from comparative clinical trials.
Conclusion
The available scientific evidence clearly indicates that this compound is not a viable candidate for the treatment of diabetes, as it does not act as a glucokinase activator. Instead, its pharmacological activity is centered on the GABAA receptor, with a potential application in anxiety disorders. However, its development was halted due to poor pharmacokinetic properties, specifically low oral bioavailability and high clearance, driven by extensive first-pass metabolism mediated by MAO-A. Any future research or discussion of this compound should be framed within the context of GABAA receptor modulation.
References
A Comparative Guide to GABAA Receptor Subtype-Selective Modulators for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of several GABAA receptor subtype-selective modulators that have been investigated for the treatment of anxiety disorders. While peer-reviewed data specifically validating the findings of CP-409092 hydrochloride are not publicly available, this document focuses on alternative compounds that target the same underlying mechanism: selective modulation of GABAA receptor subtypes to achieve anxiolysis with a reduced side-effect profile compared to non-selective benzodiazepines. The information presented is collated from preclinical and clinical studies on these alternatives.
Mechanism of Action: Targeting GABAA Receptor Subtypes
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[1] Benzodiazepines and other GABAA modulators bind to an allosteric site on the receptor, enhancing the effect of GABA.
Different subtypes of the GABAA receptor, determined by their alpha (α) subunit composition (primarily α1, α2, α3, and α5), mediate different physiological effects. It is generally accepted that:
-
α1 subunits are primarily associated with sedative effects.
-
α2 and α3 subunits are linked to anxiolytic and muscle relaxant effects.
-
α5 subunits are involved in cognitive processes.
The compounds discussed in this guide are designed to selectively target the α2 and α3 subunits to elicit anxiolytic effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines that also modulate the α1 and α5 subunits.
Comparative Preclinical Efficacy Data
The following table summarizes the preclinical anxiolytic-like effects of several GABAA receptor subtype-selective modulators in various animal models of anxiety. These models are designed to assess fear and anxiety-related behaviors in rodents.
| Compound | Animal Model | Dosing and Administration | Key Findings | Reference |
| TPA023 | Elevated Plus-Maze (Rat) | 1 mg/kg, p.o. | Significantly increased the percentage of time spent in the open arms. | [2] |
| Fear-Potentiated Startle (Rat) | Doses corresponding to 70-88% receptor occupancy | Produced a significant anxiolytic-like effect. | [3] | |
| Conditioned Suppression of Drinking (Rat) | Doses corresponding to 70-88% receptor occupancy | Demonstrated anxiolytic-like properties. | [3] | |
| AZD7325 (BAER-101) | Preclinical biomarker studies (rodents and primates) | Exposures resulting in 50% receptor occupancy | Produced robust anxiolytic effects without benzodiazepine-like side effects. | [4] |
| L-838,417 | Social Interaction Test (Rat) | 1.0 mg/kg, i.p. (in unfamiliar context) | Produced anxiolytic effects in adult rats. | [5] |
| Social Interaction Test (Rat) | 0.5 mg/kg, i.p. (post-stress, familiar context) | Reversed the anxiogenic effects of prior stress. | [6] |
Comparative Clinical Data and Side Effect Profile
Clinical data for these novel modulators are limited, with some compounds having been discontinued (B1498344) for reasons unrelated to their primary mechanism of action. The following table presents available clinical findings, primarily comparing the effects to a standard benzodiazepine, lorazepam.
| Compound | Study Population | Dosing | Key Findings | Side Effects | Reference |
| TPA023 | Healthy Male Volunteers | 0.5 and 1.5 mg | At doses equipotent to lorazepam 2 mg in affecting saccadic peak velocity (a marker for anxiolytic potential), TPA023 did not impair memory or postural stability. | No detectable memory impairment or postural imbalance. | [7] |
| Patients with Generalized Anxiety Disorder (GAD) | N/A | Post-hoc analysis of three prematurely halted Phase IIa studies showed a significantly greater reduction in Hamilton Anxiety Scale (HAM-A) scores compared to placebo. | Clinical trials were terminated due to preclinical toxicity issues (cataract formation in long-term animal studies). | [8][9][10] | |
| AZD7325 (BAER-101) | Healthy Males | 2 mg and 10 mg, single oral doses | Unlike lorazepam 2 mg, AZD7325 did not induce statistically significant effects on cognitive, neurophysiologic, or psychomotor function. The side effect profile suggests anxio-selectivity. | Mitigated side effect pattern with potentially lower cognitive and neurophysiological burden than lorazepam. | [4][11] |
| Patients with Generalized Anxiety Disorder (GAD) | N/A | A Phase 2 proof-of-concept study was conducted, but specific efficacy results are not detailed in the available literature. | N/A | [12][13] |
Experimental Protocols
Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[14][15][16]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
-
Procedure: A rodent is placed in the center of the maze and allowed to freely explore for a set period, typically 5 minutes.[15] The apparatus is cleaned between trials.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. Other behavioral parameters such as head-dipping and stretched-attend postures may also be scored.[17]
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent in and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.[14]
Fear-Potentiated Startle (FPS)
The FPS paradigm measures the increase in a startle reflex in the presence of a conditioned fear stimulus.[18][19]
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus (e.g., a loud noise) and a conditioned stimulus (CS; e.g., a light), often with a grid floor for delivering a mild footshock (the unconditioned stimulus, US).
-
Procedure:
-
Training Phase: The animal is placed in the chamber, and the CS is repeatedly paired with the US.
-
Testing Phase: After a delay (e.g., 24 hours), the animal is returned to the chamber. The acoustic startle stimulus is presented both in the presence and absence of the CS.[18]
-
-
Data Collection: The amplitude of the startle response is measured.
-
Interpretation: The potentiation of the startle response in the presence of the CS is a measure of conditioned fear. Anxiolytic drugs are expected to reduce this potentiation.[18]
Stress-Induced Hyperthermia (SIH)
The SIH test is based on the principle that exposure to stress causes a temporary increase in body temperature in mammals.[20]
-
Apparatus: A rectal thermometer or other device for measuring core body temperature.
-
Procedure:
-
The animal's baseline body temperature (T1) is measured.
-
The animal is then subjected to a mild stressor, which can be the initial temperature measurement itself or a brief period of restraint.
-
After a set interval (e.g., 10-15 minutes), the body temperature is measured again (T2).[20]
-
-
Data Collection: The change in body temperature (ΔT = T2 - T1) is calculated.
-
Interpretation: Anxiolytic compounds are expected to attenuate the stress-induced rise in body temperature.[20]
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor activation and modulation pathway.
Experimental Workflow for Preclinical Anxiolytic Drug Testing
Caption: Workflow for preclinical evaluation of anxiolytic compounds.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of the GABA(A) receptor partial agonist, L-838,417: impact of age, test context familiarity, and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers. | CHDR [chdr.nl]
- 8. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The central nervous system effects of the partial GABA-Aα2,3 -selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AZD7325 Proof of Concept in Patients with Generalized Anxiety Disorder (GAD) [astrazenecaclinicaltrials.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Elevated plus-maze [bio-protocol.org]
- 18. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CP-409092 Hydrochloride: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For a specific compound like CP-409092 hydrochloride, the precise disposal protocol is dictated by its chemical properties, associated hazards, and prevailing local, national, and regional regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be taken, treating the substance as potentially hazardous. This guide provides a comprehensive framework for the safe handling and disposal of specialty chemicals, with a direct application to this compound, ensuring that researchers, scientists, and drug development professionals can manage their chemical waste responsibly.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on general safety protocols for novel or uncharacterized compounds, the following should be considered standard practice:
| Personal Protective Equipment (PPE) | Hazard Mitigation |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for bulk quantities or if aerosolization is possible. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through an institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The following workflow outlines the necessary steps to ensure safe and compliant disposal.
Caption: A workflow diagram illustrating the key phases for the proper disposal of this compound.
Detailed Experimental Protocols for Waste Characterization
In the absence of a specific SDS, a qualified chemist may need to perform a basic characterization of the waste stream. The following are generalized protocols that can inform the hazard classification. These tests should only be performed by trained personnel in a controlled laboratory setting.
1. pH Determination for Corrosivity:
-
Methodology: A small, representative sample of the this compound solution is taken. A calibrated pH meter probe is inserted into the sample, or a small amount is applied to a pH strip.
-
Interpretation: A pH of ≤ 2 is considered strongly acidic, while a pH of ≥ 12.5 is considered strongly basic. Such materials are classified as corrosive hazardous waste.
2. Flammability Assessment (Flash Point):
-
Methodology: The flash point of a liquid waste can be determined using a Pensky-Martens closed-cup tester. The liquid is heated at a slow, constant rate, and a small flame is periodically directed into the vapor space. The flash point is the lowest temperature at which the vapors ignite.
-
Interpretation: A liquid with a flash point below 60°C (140°F) is generally considered a flammable hazardous waste.
3. Reactivity with Water:
-
Methodology: In a controlled environment, such as a fume hood and behind a blast shield, a very small amount of the substance is carefully added to water.
-
Interpretation: Vigorous bubbling, gas evolution, or a significant temperature change indicates reactivity with water. Such materials are classified as reactive hazardous waste.
Summary of Disposal Considerations
| Parameter | Guideline |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations (e.g., EPA in the United States). |
| Waste Classification | Based on available data, classify as flammable, corrosive, reactive, or toxic. If unknown, treat as hazardous. |
| Containerization | Use a non-reactive, sealed container. Ensure the container is in good condition and compatible with the chemical. |
| Labeling | Affix a hazardous waste label with the full chemical name, concentration (if in solution), and hazard warnings. |
| Temporary Storage | Store in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment. |
| Final Disposal | Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Do not dispose of down the drain or in regular trash.[1] |
| Empty Containers | Empty containers that held this compound may also be considered hazardous waste and should be disposed of according to institutional policies. They should be thoroughly rinsed, with the rinsate collected as hazardous waste.[1] |
By adhering to these procedural steps and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling CP-409092 Hydrochloride
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling CP-409092 hydrochloride. Given the absence of a publicly available, specific Safety Data Sheet (SDS), a conservative approach based on established protocols for handling potent pharmaceutical compounds and hydrochloride salts is mandated.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled as a potent compound with unknown toxicological properties. All personnel must adhere to strict safety protocols to minimize exposure.
1.1. Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound. This is based on a risk assessment assuming the compound is a hazardous substance.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Outer glove should be chemotherapy-rated. Change gloves frequently and immediately if contaminated. |
| Body | Disposable Gown | Solid front, back-closing, with long sleeves and tight-fitting cuffs. |
| Eyes | Safety Goggles | Chemical splash goggles are required. A face shield should be worn over goggles if there is a risk of splashes. |
| Respiratory | N95 Respirator or Higher | A properly fitted N95 respirator is the minimum requirement. For procedures that may generate aerosols, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Feet | Shoe Covers | Disposable shoe covers should be worn over laboratory shoes. |
1.2. General Handling Precautions
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential contamination.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the handling area.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory, from receipt to disposal, is essential for safety and compliance.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
2.2. Weighing and Reconstitution
-
Containment: Weighing of the solid compound should be performed in a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of powder.
-
Reconstitution: When dissolving the compound, add the solvent slowly to avoid splashing.
2.3. Spill Management
-
Spill Kit: A spill kit specifically for hazardous chemicals should be readily available.
-
Procedure:
-
Evacuate the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent.
-
2.4. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, and other solid materials should be placed in a clearly labeled hazardous waste bag or container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. |
| Sharps | Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous waste. |
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. Always prioritize safety and handle this compound with the utmost care.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
